1-Iodooctadecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-iodooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJOCVLVYVOUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060881 | |
| Record name | 1-Iodooctadecane | |
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Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow paste; mp = 33-35 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1-Iodooctadecane | |
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CAS No. |
629-93-6 | |
| Record name | 1-Iodooctadecane | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=629-93-6 | |
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| Record name | 1-Iodooctadecane | |
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| Record name | 1-IODOOCTADECANE | |
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| Record name | Octadecane, 1-iodo- | |
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| Record name | 1-Iodooctadecane | |
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| Record name | 1-iodooctadecane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.108 | |
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| Record name | 1-Iodooctadecane | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J7D7A7XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical and Physical Properties of 1-Iodooctadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodooctadecane, also known as octadecyl iodide or stearyl iodide, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇I. Its structure, consisting of a lengthy hydrophobic 18-carbon chain and a reactive iodo-group, makes it a valuable intermediate in various fields of chemical synthesis. This guide provides an in-depth overview of the chemical and physical properties of this compound, complete with experimental protocols and visual workflows, to support its application in research and development.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₇I | [1][2] |
| Molecular Weight | 380.39 g/mol | [2][3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid. Can also appear as a pale yellow crystalline solid or paste. | [2][4][5] |
| Melting Point | 33-35 °C (lit.) | [1][2][3] |
| Boiling Point | 194-197 °C at 2 mmHg (lit.)382.8 °C at 760 mmHg | [1][2][4] |
| Density | 1.0959 g/cm³ (rough estimate)1.104 g/cm³ | [1][4][6] |
| Flash Point | 110 °C (230 °F) - closed cup147.8 °C | [2][3][4] |
| Vapor Pressure | 1.02E-05 mmHg at 25°C1.92e-06 mmHg | [1][4] |
| Refractive Index | 1.4762 (estimate)1.483 | [2][6] |
Table 2: Solubility Properties
| Solvent | Solubility | Reference |
| Toluene | Almost transparent solubility | [1][2] |
| Water | Insoluble | [7] |
| Hexane | Readily soluble | [7] |
| Ethyl Acetate | Readily soluble | [7] |
| Chloroform | Readily soluble | [7] |
| Ethanol | Soluble | [7] |
| Ether | Soluble | [7] |
Table 3: Chemical Identifiers and Spectral Data
| Identifier/Spectrum | Value/Reference |
| CAS Number | 629-93-6 |
| EINECS Number | 211-117-3 |
| InChI | InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 |
| SMILES | CCCCCCCCCCCCCCCCCCI |
| ¹H NMR | Spectra available |
| ¹³C NMR | Spectra available[8][9] |
| Mass Spectrum | Electron ionization spectra available |
| IR Spectrum | KBr disc, nujol mull, and other techniques available |
Experimental Protocols
This section details the methodologies for determining key physical properties of this compound and a common synthetic route.
Determination of Melting Point
The melting point of a solid organic compound like this compound can be determined using a capillary tube method with a melting point apparatus.[10]
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[11]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[10]
-
The sample is heated rapidly at first to determine an approximate melting range.[10]
-
A second, more careful determination is performed with a slower heating rate (approximately 2°C per minute) starting from a temperature about 20°C below the approximate melting point.[9]
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting range is reported as T₁ - T₂.[11] For a pure compound, this range is typically narrow (0.5-1.0°C).[10]
-
Determination of Boiling Point at Reduced Pressure
Given that this compound can decompose at its atmospheric boiling point, its boiling point is typically determined under reduced pressure (vacuum distillation).[12]
-
Apparatus: Vacuum distillation setup (round bottom flask, distillation head with thermometer, condenser, receiving flask), vacuum source (e.g., water aspirator or vacuum pump), heating mantle, stir bar, McLeod gauge.
-
Procedure:
-
The this compound sample is placed in the distilling flask with a stir bar.
-
The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.[12]
-
The system is evacuated to the desired pressure, which is monitored by a McLeod gauge.
-
The sample is heated and stirred.
-
The temperature at which the liquid boils and the condensate drips into the receiving flask is recorded as the boiling point at that specific pressure.[13]
-
Determination of Solubility
A qualitative assessment of solubility can be performed by observing the dissolution of a known mass of solute in a known volume of solvent.
-
Apparatus: Test tubes, graduated cylinder or burette, balance.
-
Procedure:
-
A pre-weighed small amount of this compound (e.g., 25 mg) is placed in a test tube.[14]
-
A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[14]
-
The test tube is shaken vigorously after each addition.[14]
-
The compound is considered soluble if it completely dissolves to form a clear solution. Observations such as "soluble," "partially soluble," or "insoluble" are recorded.
-
Spectroscopic Analysis
-
FTIR Spectroscopy (Solid): A thin solid film method is commonly used. A small amount of this compound is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded.[1]
-
NMR Spectroscopy: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube, and the ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.[15]
-
Mass Spectrometry: For a volatile compound, a small sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected.[16]
Synthesis of this compound (Finkelstein Reaction)
A common method for synthesizing this compound is via the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[2][17]
-
Reactants: 1-Bromooctadecane (or 1-chlorooctadecane), sodium iodide (NaI), acetone (B3395972).
-
Procedure:
-
1-Bromooctadecane is dissolved in acetone.
-
A solution of sodium iodide in acetone is added to the reaction mixture.
-
The reaction is typically heated to reflux.
-
The reaction is driven to completion by the precipitation of the less soluble sodium bromide (or sodium chloride) in acetone.[2][17]
-
After the reaction is complete, the mixture is cooled, and the precipitate is removed by filtration.
-
The acetone is removed from the filtrate, and the crude this compound is purified, typically by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Caption: The Finkelstein reaction pathway for the synthesis of this compound.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated area, protected from light.[2] For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. byjus.com [byjus.com]
- 12. Purification [chem.rochester.edu]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. azolifesciences.com [azolifesciences.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
An In-depth Technical Guide to 1-Iodooctadecane (CAS Number: 629-93-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 1-Iodooctadecane, a long-chain alkyl halide of significant interest in organic synthesis and materials science. This document details its physicochemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and essential safety information.
Core Characterization Data
This compound is a versatile chemical intermediate, primarily utilized for introducing a long C18 alkyl chain into various molecular structures.[1][2] Its utility stems from the high reactivity of the carbon-iodine bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₇I | [3][4] |
| Molecular Weight | 380.39 g/mol | [3][5] |
| Appearance | White to pale yellow solid, powder, or liquid | [2][3] |
| Melting Point | 33-35 °C | [3][5] |
| Boiling Point | 194-197 °C at 2 mmHg | [5] |
| Flash Point | 110 °C (closed cup) | [5] |
| Solubility | Insoluble in water; soluble in toluene. | |
| IUPAC Name | This compound | [3] |
| Synonyms | Octadecyl iodide, Stearyl iodide | [3][4] |
Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 629-93-6 | [3][4] |
| EC Number | 211-117-3 | [5] |
| PubChem CID | 12402 | [3] |
| InChI | InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | [3] |
| SMILES | CCCCCCCCCCCCCCCCCCI | [3] |
Spectroscopic Characterization Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) |
| ¹H NMR | CDCl₃ | δ 3.19 (t, 2H, -CH₂I), 1.82 (quintet, 2H, -CH₂CH₂I), 1.26 (br s, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR | CDCl₃ | δ 33.8, 31.9, 30.6, 29.7, 29.6, 29.5, 29.4, 29.3, 28.6, 22.7, 14.1, 9.9 |
Mass Spectrometry (MS)
| Technique | Key m/z Values | Notes |
| GC-MS (EI) | 57, 71, 43 | Top three most abundant peaks.[3] |
Infrared (IR) Spectroscopy
| Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| FTIR (Melt) | ~2920, ~2850, ~1465, ~720 | C-H stretching (alkane), C-H bending, C-H rocking |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.
Synthesis of this compound via Finkelstein Reaction
The Finkelstein reaction is a robust and efficient method for the synthesis of alkyl iodides from the corresponding bromides or chlorides.[6][7][8][9] This protocol details the synthesis of this compound from 1-Bromooctadecane.
Materials:
-
1-Bromooctadecane
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromooctadecane in anhydrous acetone.
-
Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the formation of a white precipitate (NaBr).
-
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Analytical Characterization Workflow
The following workflow outlines the typical analytical procedures for confirming the identity and purity of synthesized this compound.
1. Sample Preparation for NMR Analysis:
-
Dissolve approximately 5-25 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).[10]
-
Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[10]
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[11]
-
Process the data to identify characteristic chemical shifts and coupling patterns.
3. Sample Preparation for GC-MS Analysis:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.[12]
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[12]
-
For quantitative analysis, an internal standard can be added.[12]
4. GC-MS Data Acquisition:
-
Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).[12]
-
Use an appropriate temperature program to ensure good separation of the analyte from any impurities.
-
Acquire mass spectra using electron ionization (EI) and compare the fragmentation pattern with known databases.[12]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
| Hazard Statement | Precautionary Statement | Pictogram |
| H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Irritant)[3] |
| H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Irritant)[3] |
| H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Irritant)[3] |
Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[5] Store in a cool, dry place away from light.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octadecane, 1-iodo- [webbook.nist.gov]
- 5. This compound 95 629-93-6 [sigmaaldrich.com]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
IUPAC name and structure of C18H37I.
An In-Depth Technical Guide to 1-Iodooctadecane (C18H37I) for Researchers and Drug Development Professionals
Introduction
This compound, a long-chain alkyl halide, is a compound of significant interest in modern chemistry and material science. Its structure, featuring a substantial 18-carbon hydrophobic tail and a reactive terminal iodine atom, makes it a versatile tool for organic synthesis and surface modification.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications relevant to researchers, scientists, and professionals in drug development. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the octadecyl chain into various molecular structures.[1][2][3] This capability is particularly valuable for modifying the lipophilicity of drug candidates, synthesizing surfactants, and engineering functionalized surfaces.[1][4][5]
Chemical Structure and Identification
The unambiguous identification of a chemical compound is critical for scientific research. The standard nomenclature for C18H37I is established by the International Union of Pure and Applied Chemistry (IUPAC).
The structure consists of a saturated 18-carbon (octadecyl) chain with an iodine atom bonded to the first carbon atom.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. It typically appears as a white to pale yellow solid or paste.[1][9]
| Property | Value | Source(s) |
| Molecular Weight | 380.39 g/mol | [6] |
| Melting Point | 33-35 °C | [1][6][10] |
| Boiling Point | 194-197 °C at 2 mmHg | [6][10] |
| 382.8 °C at 760 mmHg | [7] | |
| Density | 1.096 - 1.104 g/cm³ | [6][7] |
| Flash Point | 110 °C - 147.8 °C | [6][7] |
| Vapor Pressure | 1.02E-05 mmHg at 25°C | [6][7] |
| Solubility | Soluble in toluene; Insoluble in water | [2][7] |
| Appearance | White to pale yellow solid or liquid paste | [1][9] |
| Refractive Index | ~1.4762 (estimate) | [6][7] |
Experimental Protocols: Synthesis
The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 1-octadecanol. The use of polymer-supported reagents can simplify the purification process.[3]
Synthesis of this compound from 1-Octadecanol
This protocol describes a common method for the iodination of a primary alcohol.
Materials:
-
1-Octadecanol (Stearyl alcohol)
-
Triphenylphosphine (B44618) (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octadecanol and triphenylphosphine in dichloromethane.
-
Cool the solution in an ice bath.
-
Add solid iodine portion-wise to the stirred solution. The reaction mixture will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume excess iodine. The brown color will fade.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Caption: Workflow for the synthesis of this compound from 1-octadecanol.
Chemical Reactivity and Applications
The utility of this compound stems from its dual nature: a reactive iodo-group and a long, hydrophobic alkyl chain.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions.[3] The carbon-iodine bond is relatively weak, making the iodide ion a good leaving group.[5] This allows for the covalent attachment of the C18 chain to various nucleophiles, such as amines, thiols, and alkoxides, making it a key alkylating agent.[1][4]
Caption: General schematic of an SN2 reaction involving this compound.
Applications in Drug Development
In medicinal chemistry, modifying a drug candidate's physicochemical properties is crucial for optimizing its efficacy. Iodoalkanes are valuable for this purpose.[5]
-
Lipophilicity Modulation: The introduction of the long C18 alkyl chain via this compound significantly increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier.[5]
-
Binding Affinity: The hydrophobic octadecyl group can establish favorable van der Waals interactions with hydrophobic pockets in target proteins, potentially increasing the binding affinity and selectivity of a drug.[5]
-
Linker Chemistry: Its bifunctional nature (a reactive head and a long chain) allows it to be used as a linker in more complex therapeutic constructs, such as antibody-drug conjugates.[11]
Applications in Materials Science and Surface Chemistry
The long alkyl chain of this compound is instrumental in surface modification.[4]
-
Self-Assembled Monolayers (SAMs): It can be used to form SAMs on various surfaces, such as gold, to precisely control surface properties.[4]
-
Surface Functionalization: Attaching this compound to a material renders its surface more hydrophobic (water-repellent). This is useful for creating water-resistant coatings and modifying the biocompatibility of implants by reducing protein adsorption.[4]
-
Polymer Modification: It is used in the quaternization of polymers, such as in the creation of polymer brushes that can support the formation of robust and mobile supported lipid bilayers (SLBs), which are model cell membranes used in biosensor and drug delivery research.[3]
Caption: Logical workflow for surface modification using this compound.
Safety and Handling
This compound is classified as an irritant.[6][10] It is reported to cause skin, eye, and respiratory irritation.[6][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6] All work should be conducted in a well-ventilated area or a chemical fume hood.[12] The compound is also light-sensitive and should be stored in a cool, dry, dark place, preferably under an inert atmosphere.[10][12]
Conclusion
This compound is a highly versatile chemical building block with significant applications spanning organic synthesis, drug development, and materials science. Its value lies in the combination of a long, hydrophobic alkyl chain and a reactive iodine atom, which serves as an effective leaving group. This structure allows for the strategic introduction of the C18 chain to modify molecular properties like lipophilicity or to functionalize surfaces, thereby controlling hydrophobicity and biocompatibility. A thorough understanding of its properties, synthesis, and reactivity enables researchers to leverage this compound for the development of novel pharmaceuticals, advanced materials, and specialized chemical products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 629-93-6 | Benchchem [benchchem.com]
- 4. Buy this compound | 629-93-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound|lookchem [lookchem.com]
- 8. Octadecane, 1-iodo- [webbook.nist.gov]
- 9. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 629-93-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Octadecyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of octadecyl iodide (also known as 1-iodooctadecane). The document details these key physical constants and outlines standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Physicochemical Data of Octadecyl Iodide
Octadecyl iodide is a long-chain alkyl halide with the chemical formula C₁₈H₃₇I. Its physical properties are crucial for its application in various chemical syntheses and research contexts. The experimentally determined melting and boiling points are summarized below.
| Property | Value | Conditions |
| Melting Point | 33-35 °C | (lit.)[1][2][3][4][5][6][7][8][9] |
| Boiling Point | 194-197 °C | at 2 mmHg (lit.)[1][3][4][5][8][9] |
| Boiling Point | 382.8 °C | at 760 mmHg[3] |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections describe standard laboratory procedures for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[2][3] This can be performed using either a Thiele tube or a dedicated melting point apparatus.
Protocol using a Thiele Tube:
-
Sample Preparation: A small amount of finely powdered, dry octadecyl iodide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10] The tube is tapped gently to ensure the sample is compact.[1][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[1] This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.[6]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[1][11] The design of the tube facilitates the circulation of the heating liquid via convection, ensuring even temperature distribution.[6]
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample turns into a clear liquid is recorded as the end of the melting range.[1][6] For a pure compound, this range is typically narrow.
Boiling Point Determination: Microscale Method
For determining the boiling point, especially when only a small amount of the substance is available, the micro-boiling point (or Siwoloboff) method is highly suitable.[6] This technique also commonly employs a Thiele tube for controlled heating.
Protocol:
-
Sample Preparation: A small amount of liquid octadecyl iodide (a few drops) is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[11][12]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This is then placed into a Thiele tube filled with a heating oil.[12]
-
Heating: The Thiele tube is heated, causing the air trapped in the capillary tube to expand and bubble out. As the temperature approaches the boiling point, the vapor of the sample will also cause a steady stream of bubbles to emerge from the capillary tube.[12][13]
-
Observation and Measurement: Once a continuous and vigorous stream of bubbles is observed, heating is stopped. The liquid in the Thiele tube is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][11][12] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. westlab.com [westlab.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Thiele tube - Wikipedia [en.wikipedia.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chymist.com [chymist.com]
1-Iodooctadecane: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of 1-iodooctadecane in toluene (B28343) and other organic solvents. As a long-chain alkyl halide, its physicochemical properties, particularly its solubility, are critical for its application in organic synthesis, surface functionalization, and the development of novel therapeutic agents. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visualization of a key application workflow.
Core Concepts: Solubility of this compound
This compound (C₁₈H₃₇I) is a large, non-polar molecule due to its extensive 18-carbon alkyl chain. The carbon-iodine bond introduces a small degree of polarity, but the molecule's overall character is dominated by its hydrophobic nature. This structure dictates its solubility behavior, which is governed by the principle of "like dissolves like." Consequently, this compound exhibits high solubility in non-polar organic solvents and is sparingly soluble in polar solvents.
Quantitative Solubility Data
The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on established chemical principles and available data for similar long-chain alkyl halides.
| Solvent | Solvent Type | Qualitative Solubility | Rationale |
| Toluene | Non-polar Aromatic | Very High / Miscible | The non-polar nature of toluene effectively solvates the long alkyl chain of this compound. |
| Hexane (B92381) | Non-polar Aliphatic | High | Similar to toluene, the non-polar characteristics of hexane lead to favorable van der Waals interactions. |
| Benzene (B151609) | Non-polar Aromatic | High | The aromatic and non-polar nature of benzene allows for good solvation of the non-polar solute. |
| Chloroform (B151607) | Moderately Polar | Moderate to High | While possessing some polarity, chloroform is a good solvent for many organic compounds, including long-chain alkyl halides. |
| Diethyl Ether | Moderately Polar | Moderate | The ether's ability to act as a hydrogen bond acceptor and its overall moderate polarity allow for some dissolution. |
| Ethanol (B145695) | Polar Protic | Low | The strong hydrogen bonding network of ethanol is not easily disrupted by the non-polar this compound. |
| Methanol (B129727) | Polar Protic | Very Low | As a highly polar protic solvent, methanol is a poor solvent for the largely non-polar solute. |
| Water | Polar Protic | Insoluble | The hydrophobic nature of the 18-carbon chain prevents dissolution in water. |
Experimental Protocols
For researchers requiring precise solubility values, the following experimental protocols provide a framework for determination.
Protocol 1: Gravimetric Method for Solubility Determination
This method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, reweigh the dish or vial containing the solid residue of this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final mass and the initial mass of the empty container.
-
The mass of the solvent in the aliquot can be determined by subtracting the mass of the dissolved solute from the total mass of the aliquot.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per 100 mL of solvent ( g/100 mL), or moles of solute per liter of solution (mol/L).
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
Caption: A flowchart of the gravimetric method for determining solubility.
Application in Surface Functionalization: Self-Assembled Monolayers
This compound is a valuable reagent for the functionalization of surfaces, a critical process in materials science and drug delivery. One common application is the formation of self-assembled monolayers (SAMs), where the iodo- group acts as a headgroup that can bind to certain substrates, and the long alkyl chain provides a well-defined organic film. The following workflow outlines the general process for forming a SAM on a gold substrate, a common model system. While alkanethiols are more traditionally used for gold surfaces, iodoalkanes can also form ordered layers.
Caption: A generalized workflow for the formation of a self-assembled monolayer.
Conclusion
This compound is a long-chain alkyl halide with high solubility in non-polar organic solvents such as toluene and hexane, and poor solubility in polar solvents. While quantitative solubility data is scarce, the provided qualitative information and experimental protocols offer a robust foundation for its use in research and development. The ability to form well-defined organic layers on surfaces underscores its importance in materials science and nanotechnology. For applications requiring precise solubility values, the detailed gravimetric method provides a reliable means of determination.
Understanding the reactivity of the C-I bond in long-chain alkyl iodides.
An In-Depth Technical Guide to the Reactivity of the C-I Bond in Long-Chain Alkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond, with a specific focus on its behavior in long-chain alkyl iodides. This class of compounds is pivotal in organic synthesis, offering a unique combination of reactivity and utility for constructing complex molecular architectures. This document details the core principles governing C-I bond reactivity, summarizes key quantitative data, provides detailed experimental protocols for crucial transformations, and visualizes fundamental concepts and workflows.
Core Principles of C-I Bond Reactivity
The reactivity of alkyl halides is fundamentally governed by the nature of the carbon-halogen bond. The C-I bond is the longest and weakest among the common halogens, which makes it the most reactive in many synthetic contexts.[1][2][3] This enhanced reactivity is a direct consequence of its low bond dissociation energy (BDE) and the fact that the iodide ion is an excellent leaving group.[2][3]
Bond Dissociation Energy (BDE)
The C-I bond's weakness is a defining characteristic. Compared to other carbon-halogen bonds, it requires the least amount of energy to be cleaved homolytically.[3] This low BDE facilitates reactions where C-I bond breaking is the rate-determining step, such as in nucleophilic substitutions and certain organometallic reactions.[4]
Table 1: Carbon-Halogen Bond Dissociation Energies in Methyl Halides
| Bond (CH₃-X) | Bond Dissociation Energy (kcal/mol) | Bond Length (pm) |
|---|---|---|
| C-F | 115 | 139 |
| C-Cl | 83.7 | 178 |
| C-Br | 72.1 | 193 |
| C-I | 57.6 | 214 |
Data sourced from references[3].
Leaving Group Ability
In nucleophilic substitution reactions, the facility with which the halide anion departs is crucial. Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable, and weak base. This stability in solution makes reactions involving the displacement of iodide highly favorable. Consequently, the general order of reactivity for alkyl halides in both Sₙ1 and Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[1][2]
Caption: Reactivity trends for alkyl halides.
Key Synthetic Transformations
Long-chain alkyl iodides are versatile substrates for a multitude of synthetic transformations, primarily due to the high reactivity of the C-I bond.
Nucleophilic Substitution Reactions (Sₙ2)
For primary and secondary long-chain alkyl iodides, the bimolecular nucleophilic substitution (Sₙ2) reaction is a predominant pathway.[5][6] The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside relative to the iodide leaving group, resulting in an inversion of stereochemistry.[7][8] The high reactivity of alkyl iodides ensures that these reactions often proceed under mild conditions with high yields.[2]
Caption: Generalized workflow for an Sₙ2 reaction.
Table 2: Relative Rates of Sₙ2 Reactions for Alkyl Halides
| Alkyl Halide (R-X) | Relative Rate |
|---|---|
| R-I | ~2,000,000 |
| R-Br | ~100,000 |
| R-Cl | ~2,000 |
| R-F | 1 |
Note: Rates are approximate and can vary with substrate, nucleophile, and solvent.
Synthesis via Finkelstein Reaction
The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from the corresponding chlorides or bromides.[9] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent, an application of Le Châtelier's principle.[7][9] This method is particularly effective for primary alkyl halides.[9]
Caption: Experimental workflow for the Finkelstein reaction.
Experimental Protocol: Synthesis of 1-Iododecane via Finkelstein Reaction
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromodecane (B1670165) (1 equivalent) and sodium iodide (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. A white precipitate (NaBr) will form as the reaction proceeds.[9]
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Purification: Filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of cold acetone. Combine the filtrates and remove the acetone under reduced pressure. The resulting crude product can be further purified by dissolving in diethyl ether, washing with sodium thiosulfate (B1220275) solution (to remove any trace I₂), then water and brine, drying over anhydrous MgSO₄, and concentrating in vacuo.
Formation of Grignard Reagents
Long-chain alkyl iodides readily react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form organomagnesium halides, known as Grignard reagents.[10][11] The C-I bond is highly susceptible to insertion by magnesium.[12] These reagents are powerful nucleophiles and strong bases, making them exceptionally useful for forming new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.[10][13]
Experimental Protocol: Preparation of a Long-Chain Grignard Reagent
-
Apparatus Setup: Assemble a three-necked flask, oven-dried and cooled under a stream of dry nitrogen or argon, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagent Preparation: Place magnesium turnings (1.1 equivalents) in the flask.
-
Initiation: Add a small portion of a solution of the long-chain alkyl iodide (1 equivalent) in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine may be added to activate the magnesium surface if the reaction does not initiate. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Reaction: Once initiated, add the remaining alkyl iodide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which should be used directly in subsequent steps.[13]
Wurtz Reaction
The Wurtz reaction involves the reductive coupling of two alkyl halide molecules using sodium metal in an anhydrous ether to form a new C-C bond, resulting in a longer alkane.[14][15] While it has limitations, such as side reactions and the formation of mixtures when using different alkyl halides, it can be effective for synthesizing symmetrical alkanes from long-chain alkyl iodides.[16][17] For example, cetyl iodide (1-iodohexadecane) can be coupled to form n-dotriacontane (C₃₂H₆₆).[16]
Experimental Protocol: Wurtz Coupling of 1-Iodohexadecane (B47652)
-
Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere, place finely cut sodium metal (2.2 equivalents).
-
Solvent Addition: Add anhydrous diethyl ether.
-
Reaction: Add a solution of 1-iodohexadecane (1 equivalent) in anhydrous ether dropwise to the stirred suspension of sodium. The reaction is exothermic and may require cooling to control the rate.
-
Workup: After the reaction is complete, cautiously add ethanol (B145695) to destroy any unreacted sodium, followed by water.
-
Purification: Separate the ether layer, wash with water, dry over a suitable drying agent, and evaporate the solvent. The resulting symmetrical alkane can be purified by recrystallization or chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. The oxidative addition of the C(sp³)-I bond to a Pd(0) complex is generally more facile than for the corresponding bromides or chlorides, often allowing for milder reaction conditions.
A. Suzuki-Miyaura Coupling
This reaction creates a C-C bond between an alkyl halide and an organoboron compound (e.g., a boronic acid or ester).[18] While challenging for unactivated alkyl halides, methods have been developed for the coupling of primary and secondary alkyl iodides.[19][20]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
B. Sonogashira Coupling
This reaction couples an alkyl halide with a terminal alkyne to form an internal alkyne.[21] It typically requires both palladium and copper(I) co-catalysts.[22][23] The high reactivity of alkyl iodides makes them preferred substrates for these transformations.[24]
Experimental Protocol: General Procedure for Suzuki Coupling of a Long-Chain Alkyl Iodide
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the long-chain alkyl iodide (1 equivalent), the boronic acid partner (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, DMF, often with water).
-
Reaction: Heat the mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by GC or TLC).
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.
Conclusion
The carbon-iodine bond in long-chain alkyl iodides is a uniquely reactive functional group that serves as a powerful tool in synthetic organic chemistry. Its inherent weakness and the excellent leaving group ability of iodide facilitate a wide range of transformations, including nucleophilic substitutions, organometallic formations, and palladium-catalyzed cross-couplings. By understanding the principles that govern its reactivity and mastering the associated experimental protocols, researchers can effectively leverage long-chain alkyl iodides to construct complex molecules for applications in materials science and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyl Halide Reactivity [chemserv.centre.edu]
- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.coach [chemistry.coach]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. leah4sci.com [leah4sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 16. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 17. A Short Note On Wurtz Reaction [unacademy.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Iodooctadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectral data for 1-Iodooctadecane, a long-chain alkyl halide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Core Spectral Data
The following tables summarize the essential quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra provide characteristic signals for the alkyl chain and the carbon bearing the iodine atom.
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.19 | Triplet | 2H | -CH₂-I |
| ~1.82 | Quintet | 2H | -CH₂-CH₂-I |
| ~1.25 | Broad Singlet | 30H | -(CH₂)₁₅- |
| ~0.88 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon-13) NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~33.5 | -CH₂-CH₂-I |
| ~30.7 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- |
| ~29.6 | -(CH₂)n- |
| ~29.5 | -(CH₂)n- |
| ~29.4 | -(CH₂)n- |
| ~29.2 | -(CH₂)n- |
| ~28.7 | -(CH₂)n- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
| ~9.9 | -CH₂-I |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to its long alkyl chain.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H Asymmetric Stretch |
| 2853 | Strong | C-H Symmetric Stretch |
| 1465 | Medium | C-H Scissoring |
| 720 | Medium | C-H Rocking |
| ~550 | Weak-Medium | C-I Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is indicative of the long alkyl chain.[1][2]
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |
| 380 | [C₁₈H₃₇I]⁺ (Molecular Ion) | Low |
| 253 | [C₁₈H₃₇]⁺ | Moderate |
| 127 | [I]⁺ | Low |
| 71 | [C₅H₁₁]⁺ | High |
| 57 | [C₄H₉]⁺ | Base Peak |
| 43 | [C₃H₇]⁺ | High |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation : A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS) (Electron Ionization)
-
Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized by heating in the ion source.[3]
-
Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
A Technical Guide to the Applications of Long-Chain Alkyl Halides in Material Science
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkyl halides are a versatile class of organic compounds characterized by a long aliphatic chain (typically C8 or greater) terminated with a halogen atom (Cl, Br, I). Their unique combination of a nonpolar alkyl chain and a reactive carbon-halogen bond makes them invaluable reagents and building blocks in modern material science. The ability of the C-X bond to participate in a variety of controlled chemical transformations allows for the precise tailoring of material properties at the molecular level. This technical guide provides an in-depth exploration of the core applications of long-chain alkyl halides, focusing on their role in polymer synthesis, surface modification, and nanoparticle functionalization. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical implementation in a research and development setting.
Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] Long-chain alkyl halides are frequently employed as initiators in ATRP, where the alkyl group becomes one chain-end of the resulting polymer, and the halide atom is the transferable group that controls the polymerization.[1][2]
Mechanism of ATRP
ATRP is based on a reversible redox process catalyzed by a transition metal complex (e.g., copper halide with a ligand).[3][4] The process involves the reversible activation of a dormant species (the alkyl halide initiator or the polymer chain with a halide end-group) by a metal complex in a low oxidation state (e.g., Cu(I)Br) to generate a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂).[4] This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and minimizing termination reactions.[3]
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Quantitative Data: ATRP of Methacrylates
The choice of initiator, catalyst, and reaction conditions significantly impacts the molecular weight and polydispersity index (PDI, Mw/Mn) of the resulting polymer. Ethyl 2-bromoisobutyrate (EBiB) is a common and effective alkyl halide initiator for the ATRP of methacrylates.[5][6]
| Monomer | Initiator | Catalyst System | Molar Ratio [M]:[I]:[Cat] | Mn (Da) | PDI (Mw/Mn) | Reference |
| MMA | EBiB | FeCl₃·6H₂O/Succinic Acid | Varies | - | 1.20 - 1.50 | [5] |
| MMA | EBiB | CuBr₂/TPMA/Ascorbic Acid | Varies | 5.93 x 10⁵ | 1.96 | [6] |
| MMA | EBiB | Pd NPs | [M]/[I] varies | 4.65 x 10⁶ | 1.74 | [6] |
| n-BuA | EBiP | NiBr₂(PPh₃)₂ | 215:1:1 | 21,300 | 1.15 | [7] |
MMA: Methyl Methacrylate; n-BuA: n-Butyl Acrylate; EBiB: Ethyl 2-bromoisobutyrate; EBiP: Ethyl 2-bromopropionate; TPMA: Tris(2-pyridylmethyl)amine.
Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA)
This protocol describes an Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA, which allows for polymerization with significantly reduced catalyst concentrations.[8]
-
Reactant Preparation: A specific molar ratio of [MMA]:[CuBr₂]:[PMDETA]:[Initiator]:[Reducing Agent] is chosen, for example, 100:1:1.5:1:5.[8] Methyl 2-chloropropionate (MCP) is used as the initiator and Ascorbic Acid as the reducing agent.[8]
-
Reaction Setup: In a Schlenk flask, CuBr₂ (catalyst) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA, ligand) are dissolved in the chosen solvent (e.g., Toluene or DMF).[8]
-
Deoxygenation: The solution is purged with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can terminate the radical polymerization.
-
Addition of Monomer and Initiator: The MMA monomer and the MCP initiator are added to the flask via syringe under the inert atmosphere.
-
Initiation of Polymerization: The reducing agent (Ascorbic Acid) is added to the reaction mixture, which initiates the generation of the Cu(I) activator species.
-
Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 60-90 °C) and stirred for the specified reaction time. Samples may be withdrawn periodically to monitor monomer conversion and molecular weight progression.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina (B75360) to remove the copper catalyst. The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Surface Modification
Long-chain alkyl halides are effective agents for modifying the surfaces of various materials, transforming hydrophilic surfaces into hydrophobic ones. This is particularly relevant for improving the compatibility of natural fillers, like cellulose (B213188) nanocrystals, with nonpolar polymer matrices.[9][10]
Surface Alkylation of Cellulose Nanocrystals (CNCs)
Cellulose nanocrystals (CNCs) are high-aspect-ratio nanoparticles derived from cellulose, but their inherent hydrophilicity limits their dispersion in hydrophobic polymers. Surface alkylation using a long-chain alkyl bromide via a nucleophilic substitution reaction can dramatically increase their hydrophobicity.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
- 9. Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Purity 1-Iodooctadecane: A Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Iodooctadecane (CAS No. 629-93-6), also known as octadecyl iodide, is a long-chain alkyl iodide that is emerging as a critical building block in advanced chemical synthesis, particularly within the pharmaceutical and material science sectors. Its unique molecular structure, featuring a saturated 18-carbon hydrophobic tail and a reactive terminal iodine atom, makes it a versatile reagent for introducing long alkyl chains. This modification can significantly alter the physicochemical properties of parent molecules, enhancing lipophilicity, improving membrane permeability, and enabling the formation of self-assembled nanostructures for targeted drug delivery. This technical guide provides an in-depth overview of the commercial sources, key applications, and experimental considerations for high-purity this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Sources and Suppliers
High-purity this compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of commercially available this compound is typically offered at 95% or greater than 98%. It is crucial for researchers to select a grade appropriate for their specific application, as impurities can significantly impact reaction outcomes, particularly in sensitive catalytic systems or in the formulation of pharmaceutical-grade materials.
Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Stated Purity | Available Quantities |
| Sigma-Aldrich (Merck) | ≥95% | 25 g, 100 g |
| TCI Chemicals | >98.0% (GC) | 25 g, 100 g, 500 g |
| Amitychem | Various Grades | Bulk inquiries |
| Amerigo Scientific | 95% | Inquire for details |
| AK Scientific, Inc. | Inquire for details | 1 g, 5 g, and larger |
| Smolecule | Inquire for details | Inquire for details |
| LookChem | Lists various suppliers | Various |
Note: Availability and exact specifications should be confirmed directly with the supplier.
Physicochemical Properties of High-Purity this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 629-93-6 | [1][2] |
| Molecular Formula | C₁₈H₃₇I | [1][2] |
| Molecular Weight | 380.39 g/mol | [1][2] |
| Appearance | White to light yellow solid or crystalline powder | [3] |
| Melting Point | 33-35 °C | [1][4] |
| Boiling Point | 194-197 °C at 2 mmHg | [1][4] |
| Density | ~1.104 g/cm³ | [2] |
| Solubility | Soluble in toluene (B28343) and other organic solvents. Insoluble in water. | [4] |
Core Applications in Research and Drug Development
The utility of this compound stems from the reactivity of the carbon-iodine bond, which allows for the covalent attachment of the long octadecyl chain to a wide variety of molecules.
Alkylation Reactions for Synthesis of Bioactive Molecules
This compound is an effective alkylating agent in nucleophilic substitution reactions.[5] The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds. This is particularly valuable in modifying amines, alcohols, and thiols on drug candidates to enhance their lipophilicity. Increased lipophilicity can improve a drug's ability to cross cell membranes, modulate its pharmacokinetic profile, and enhance its interaction with hydrophobic binding pockets of target proteins.
Synthesis of Surfactants and Lipids for Drug Delivery
The amphipathic nature of molecules synthesized from this compound makes them ideal for creating surfactants and artificial lipids.[6] These can self-assemble into micelles or liposomes, which are effective nanocarriers for encapsulating and delivering therapeutic agents. The 18-carbon chain forms the hydrophobic core of these structures, capable of carrying poorly water-soluble drugs.
Surface Modification of Nanoparticles
In material science and nanomedicine, this compound is used to functionalize the surface of nanoparticles.[1] This modification renders the nanoparticle surface hydrophobic, which can be advantageous for specific drug delivery applications or for creating stable dispersions in non-polar media.
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving the use of long-chain alkyl iodides, adapted for this compound.
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol describes the mono-N-alkylation of a primary amine using this compound.
Materials:
-
Primary amine substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the amine suspension at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-octadecylated secondary amine.
Protocol 2: Synthesis of a Quaternary Ammonium (B1175870) Salt
This protocol details the quaternization of a tertiary amine using this compound, a reaction often referred to as the Menschutkin reaction.[6]
Materials:
-
Tertiary amine substrate
-
This compound
-
Acetonitrile (dry)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the tertiary amine (1.0 equivalent) in dry acetonitrile.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of starting material via TLC or LC-MS), collect the precipitate by vacuum filtration.
-
Wash the filtered solid successively with cold chloroform to remove any unreacted starting materials.
-
Dry the resulting quaternary ammonium salt in vacuo.
Visualizing Workflows and Pathways
Logical Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of a primary amine with this compound as described in Protocol 1.
Caption: Workflow for the N-alkylation of a primary amine.
Conceptual Signaling Pathway Modulation
The conjugation of an octadecyl chain to a bioactive molecule can enhance its ability to interact with or traverse cell membranes, potentially leading to altered cellular signaling. For instance, a small molecule inhibitor functionalized with an octadecyl tail may exhibit increased partitioning into the lipid rafts of the cell membrane, bringing it into closer proximity with membrane-associated signaling proteins. This could lead to enhanced inhibition of a target kinase in a pathway such as the MAPK signaling cascade, which is often dysregulated in cancer.
The diagram below conceptualizes how an octadecyl-modified drug might influence a cellular signaling pathway.
Caption: Conceptual modulation of the MAPK signaling pathway.
Conclusion
High-purity this compound is a valuable and versatile chemical tool for researchers and professionals in drug development and material science. Its ability to introduce a long, hydrophobic alkyl chain allows for the precise tuning of molecular properties to enhance biological activity and create novel materials. A careful selection of commercial suppliers and a thorough understanding of its reactivity are paramount to its successful application in the laboratory. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for harnessing the potential of this important synthetic building block.
References
- 1. Buy this compound | 629-93-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Optimization and application of octadecyl-modified monolithic silica for solid-phase extraction of drugs in whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
In-Depth Technical Guide to 1-Iodooctadecane: Safety, Handling, and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 1-Iodooctadecane (CAS No. 629-93-6). The information is intended to support laboratory personnel in managing this chemical safely and effectively.
Chemical and Physical Properties
This compound is a long-chain alkyl halide.[1][2] It is a valuable reagent in organic synthesis, often used to introduce the C18 alkyl chain into molecules.[3] Its physical state at room temperature can be a white to pale yellow solid or liquid, with a melting point in the range of 33-35°C.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 629-93-6 | [1][3][5][6][7][8] |
| Molecular Formula | C18H37I | [1][9][10] |
| Molecular Weight | 380.39 g/mol | [1][5][6][7][8] |
| Appearance | White to pale yellow solid or liquid | [4] |
| Melting Point | 33-35 °C | [4][5][6][7][8][9] |
| Boiling Point | 194-197 °C at 2 mmHg | [4][5][6][7] |
| Flash Point | 110 °C (230 °F) - closed cup | [5][7] |
| Density | ~1.096 g/cm³ (estimate) | [7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is recognized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][9][11][12][13][14]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source(s):[1][5][9][11][12][13][14]
There is no data available to classify this compound for acute toxicity, germ cell mutagenicity, or reproductive toxicity.[1][11][13] It is not classified as a carcinogen by IARC.[1][11]
Safe Handling Protocols
Due to its hazardous properties and sensitivity to light, specific handling procedures are required to minimize risk.[1][11][13]
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[11][13][15] A chemical fume hood is recommended to control exposure to dust or vapors.[1][11][13]
-
Eye Wash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[15]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. | Protects against eye irritation from dust or splashes.[1][8][11] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly. | Prevents skin contact and subsequent irritation.[1][8][11][13] |
| Body Protection | Lab coat, long-sleeved clothing, and potentially a chemical-resistant apron. | Protects skin from accidental contact.[11][13] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher levels, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended. | Required when ventilation is inadequate or if dust/aerosols are generated.[1][8][11] |
General Hygiene Practices
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][11]
-
Do not eat, drink, or smoke in the laboratory.[11]
Storage Protocols
Proper storage is critical due to this compound's sensitivity to light, heat, and moisture.[1][11][13]
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[1][11][13]
-
Temperature: Store in a cool place.[1][11] Some sources recommend refrigeration between 2 and 8 °C.[11]
-
Atmosphere: For long-term stability, store under an inert gas like argon or nitrogen.[1]
-
Light: Protect from light by using an opaque or amber container.[1][11][13]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[15]
Emergency Procedures
First Aid Measures
Immediate medical attention is advised in case of exposure. Show the Safety Data Sheet to the attending physician.[1]
Table 4: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][11] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1][11] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Consult a physician.[1][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][11][15] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][15]
-
Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides and hydrogen iodide.[1][11][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][15]
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as detailed in Section 3.2 to avoid breathing dust/vapors and to prevent contact with skin and eyes.[1][8][11]
-
Environmental Precautions: Prevent the product from entering drains.[1][11]
-
Containment and Cleanup:
-
Contain the spill.
-
For solid spills, sweep up and shovel the material. Avoid creating dust.[1][11]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[15]
-
Collect the material into a suitable, closed, and labeled container for disposal.[1][11]
-
Clean the spill area thoroughly with soap and water.[4]
-
Experimental Protocols for Safety Assessment
The safety data presented in this guide are derived from standardized experimental protocols. While specific test results for this compound are not always publicly available, the following sections describe the methodologies typically employed for a chemical of this nature.
Dermal and Ocular Irritation Testing
The skin and eye irritation potential of chemicals is now primarily assessed using in vitro methods to reduce animal testing.
-
Methodology (Skin Irritation - OECD TG 439): This test uses a reconstructed human epidermis (RhE) model.[16][17]
-
A small amount of the test chemical is applied topically to the RhE tissue surface.
-
After a defined exposure period (e.g., 60 minutes), the chemical is rinsed off.
-
The tissue is incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is then measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.
-
A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the chemical is an irritant.[16]
-
-
Methodology (Eye Irritation - OECD TG 492B): This method also uses a reconstructed human corneal epithelium (RhCE) model.[18]
-
The test chemical (liquid or solid) is applied to the surface of the RhCE tissue.
-
The exposure time is varied to determine the time required to reduce cell viability by 50% (ET50).
-
After exposure, tissues are rinsed and viability is measured via the MTT assay.
-
The ET50 value is used to classify the chemical's irritation potential, from non-irritant to severe irritant.[9][18]
-
Toxicological Assessment
-
Methodology (Bacterial Reverse Mutation Test - Ames Test, OECD TG 471): This test assesses the mutagenic potential of a chemical.[3][10]
-
Histidine-dependent strains of Salmonella typhimurium bacteria are used.[3][10] These strains cannot grow unless histidine is supplied or a reverse mutation occurs.
-
The bacteria are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (rat liver S9 fraction).[3]
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
-
-
Methodology (In Vitro Cytotoxicity - MTT or XTT Assay): This assay determines the concentration at which a substance is toxic to cells.[19][20][21][22]
-
A cell line (e.g., human keratinocytes) is seeded in 96-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the test substance for a specified period (e.g., 24 or 48 hours).[20]
-
After exposure, a tetrazolium salt (like MTT or XTT) is added to the wells.
-
Viable cells with active mitochondrial dehydrogenases will reduce the salt to a colored formazan (B1609692) product.[19][21]
-
The formazan is solubilized, and the absorbance is measured with a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
The results are used to calculate the IC₅₀ value, the concentration of the chemical that inhibits cell growth by 50%.[20]
-
Physicochemical Hazard Testing
-
Methodology (Flash Point Determination - ASTM D93): For solids or viscous liquids, the Pensky-Martens closed-cup tester is a standard method.[1][8]
-
A sample of the substance is placed in the test cup of the apparatus.
-
The sample is heated at a slow, constant rate while being stirred.[1]
-
At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the sample.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[1][8]
-
The observed flash point is corrected for barometric pressure.[1]
-
-
Methodology (Thermal Decomposition Analysis - TGA-FTIR): This technique identifies the products released as a substance is heated.
-
A small sample of the chemical is placed in a high-precision balance within a furnace (Thermogravimetric Analyzer - TGA).[23][24]
-
The sample is heated through a controlled temperature program in an inert atmosphere (e.g., nitrogen). The TGA records the mass loss as a function of temperature.[23][24]
-
The gases evolved from the sample during decomposition are continuously transferred via a heated transfer line to a Fourier Transform Infrared (FTIR) spectrometer.[23][24]
-
The FTIR collects spectra of the evolved gases, allowing for the identification of the functional groups and specific compounds being released at different temperatures.[23]
-
Disposal Considerations
This compound and any contaminated materials should be treated as hazardous waste.
-
Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][11] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][11]
-
Containers: Dispose of unused product in its original container or a suitable, labeled waste container.[1][11] Do not dispose of it with regular trash or pour it into the sewer system.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a thorough review of the substance's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.
References
- 1. delltech.com [delltech.com]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. New approach methodologies (NAMs) for the in vitro assessment of cleaning products for respiratory irritation: workshop report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. iivs.org [iivs.org]
- 7. store.astm.org [store.astm.org]
- 8. cala.ca [cala.ca]
- 9. iivs.org [iivs.org]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fire.lacounty.gov [fire.lacounty.gov]
- 13. epa.gov [epa.gov]
- 14. In vitro prediction of clinical signs of respiratory toxicity in rats following inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. iivs.org [iivs.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. gba-group.com [gba-group.com]
- 19. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. piketech.com [piketech.com]
- 24. mdpi.com [mdpi.com]
GHS Hazard Classification of 1-Iodooctadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 1-Iodooctadecane. The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards. This document is intended to support risk assessment and safe handling practices in a laboratory or industrial setting.
GHS Hazard Classification
This compound has been classified under the GHS framework as an irritant. The classification is based on its potential to cause skin irritation, serious eye irritation, and respiratory tract irritation.
| GHS Classification | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Irritant | Warning | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | Irritant | Warning | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Irritant | Warning | H335: May cause respiratory irritation[1][2][3][4] |
Precautionary Statements
A comprehensive set of precautionary statements has been assigned to this compound to minimize risks associated with its handling and use. These are categorized into prevention, response, storage, and disposal.
| Type | P-Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4] |
| Prevention | P264 | Wash skin thoroughly after handling.[5] |
| Prevention | P271 | Use only outdoors or in a well-ventilated area.[2][5] |
| Prevention | P280 | Wear protective gloves/eye protection/face protection.[2][5] |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][5] |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] |
| Response | P312 | Call a POISON CENTER/doctor if you feel unwell.[6] |
| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][5] |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][5] |
| Storage | P405 | Store locked up.[2][5] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][5] |
Physicochemical Properties
The following table summarizes key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C18H37I[1] |
| Molecular Weight | 380.39 g/mol [4][7] |
| Appearance | Light yellow paste or pale yellow crystalline solid[3][8] |
| Melting Point | 33-35 °C[3][8] |
| Boiling Point | 194-197 °C at 2 mmHg[8] |
| Flash Point | 110 °C (closed cup)[5][7] |
| Density | 1.104 g/cm³[5][8] |
Experimental Protocols for Hazard Determination
The GHS classification of this compound is based on data derived from standardized experimental protocols. While specific studies on this compound are not publicly detailed, the following sections describe the standard methodologies referenced by regulatory bodies like the OECD and EPA for determining skin and eye irritation, and specific target organ toxicity.
Skin Irritation Testing
The potential for a substance to cause skin irritation is typically assessed using methods outlined in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[4][9]
In Vivo Rabbit Test (based on OECD TG 404):
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Test Substance Application: A small patch of the animal's fur is clipped. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the clipped skin. The patch is then covered with a gauze dressing.
-
Exposure Duration: The substance is typically left in contact with the skin for 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after removal).
-
Scoring: The severity of the skin reactions is scored on a numerical scale. The mean scores for erythema and edema are calculated to determine the irritation category.
In Vitro Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439):
-
Test System: A three-dimensional human epidermis model that mimics the properties of human skin is used.
-
Test Substance Application: The test substance is applied directly to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by a post-exposure incubation period.
-
Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay, which measures mitochondrial activity.
-
Classification: A substance is classified as a skin irritant (Category 2) if the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[7]
Eye Irritation Testing
The potential for a substance to cause serious eye irritation is evaluated using protocols such as OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .
In Vivo Rabbit Test (based on OECD TG 405):
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Test Substance Application: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may be extended to 21 days to assess the reversibility of effects.
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system. The scores are used to classify the substance's eye irritation potential.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
The classification for respiratory tract irritation (STOT-SE Category 3) is primarily based on human data, but animal data can also be used. Standardized test guidelines, such as OECD Test Guideline 436 (Acute Inhalation Toxicity) , can provide evidence of respiratory tract irritation.
General Approach:
-
Evidence from Humans: Reports of respiratory irritation from occupational or accidental exposure, such as coughing, sore throat, or breathing difficulties, are primary sources for classification.
-
Animal Studies: Inhalation toxicity studies in animals can provide evidence of respiratory irritation. Observations include clinical signs of respiratory distress and histopathological examination of the respiratory tract for signs of inflammation or damage.
-
Weight of Evidence: The classification is typically based on a weight of evidence approach, considering all available human and animal data.
Visualizations
GHS Classification Workflow
The following diagram illustrates the general workflow for classifying a chemical substance according to GHS criteria.
Caption: General workflow for GHS hazard classification of a chemical.
Experimental Workflow for In Vitro Skin Irritation Test
The diagram below outlines the key steps in the Reconstructed Human Epidermis (RhE) test for skin irritation.
Caption: Workflow for an in vitro skin irritation test using an RhE model.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. episkin.com [episkin.com]
- 6. schc.org [schc.org]
- 7. senzagen.com [senzagen.com]
- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Nanoparticles Using 1-Iodooctadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized nanoparticles is a cornerstone of modern nanotechnology, with wide-ranging applications in drug delivery, medical imaging, and diagnostics. The surface chemistry of these nanoparticles dictates their interaction with biological systems, and thus, the ability to tailor their surface properties is of paramount importance. 1-Iodooctadecane, a long-chain alkyl iodide, presents itself as a versatile, albeit not commonly utilized, reagent in the synthesis and functionalization of nanoparticles. Its long hydrocarbon chain can impart hydrophobicity and act as a steric stabilizer, while the carbon-iodine bond serves as a reactive site for surface modification. The high boiling point of this compound also suggests its potential use as a solvent in high-temperature nanoparticle synthesis.
These application notes provide detailed, plausible protocols for the synthesis and functionalization of various nanoparticles using this compound. The methodologies presented are based on established principles of nanoparticle synthesis, drawing analogies from systems that utilize similar long-chain hydrocarbons. The protocols are intended to serve as a foundational guide for researchers exploring novel synthetic and functionalization strategies.
Potential Roles of this compound in Nanoparticle Synthesis
-
High-Boiling Point Solvent: Similar to 1-octadecene, this compound can be used as a high-temperature solvent for the thermal decomposition of organometallic precursors, a common method for producing crystalline nanoparticles.[1][2]
-
Capping Agent: The long octadecyl chain can adsorb onto the surface of growing nanoparticles, providing steric hindrance that controls growth and prevents aggregation.[3][4][5]
-
Functionalization Reagent: The iodide group is a good leaving group, allowing for nucleophilic substitution reactions to graft the octadecyl chain onto a nanoparticle surface. This can be used for post-synthesis surface modification.[6]
Experimental Protocols
Protocol 1: Synthesis of Hydrophobic Iron Oxide Nanoparticles via Thermal Decomposition in this compound
This protocol describes the synthesis of monodisperse, superparamagnetic iron oxide nanoparticles using this compound as a high-boiling point solvent and co-capping agent.
Objective: To synthesize hydrophobic iron oxide nanoparticles suitable for dispersion in non-polar solvents.
Materials:
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Oleic acid
-
This compound
Procedure:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(acac)₃ (2 mmol), 1,2-hexadecanediol (10 mmol), oleic acid (6 mmol), and oleylamine (6 mmol).
-
Add 20 mL of this compound to the flask.
-
Under a gentle flow of nitrogen, heat the mixture to 200°C and maintain for 30 minutes to ensure the formation of the iron-oleate complex.
-
Increase the temperature to 300°C at a rate of 5°C/min and reflux for 60 minutes.
-
After the reflux, turn off the heating and allow the mixture to cool to room temperature.
-
Add 40 mL of ethanol to the cooled mixture to precipitate the nanoparticles.
-
Separate the nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles twice with ethanol and once with toluene.
-
Disperse the final product in toluene for storage.
Expected Outcome: Monodisperse iron oxide nanoparticles with a hydrophobic surface, readily dispersible in non-polar organic solvents.
Protocol 2: Surface Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol outlines a method for the post-synthesis surface modification of nanoparticles that have been pre-functionalized with primary amine groups.
Objective: To impart a hydrophobic, long-alkyl chain surface to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970) nanoparticles, quantum dots)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Hexane
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
Add this compound in a 10-fold molar excess relative to the estimated surface amine groups.
-
Add DIPEA in a 5-fold molar excess relative to the this compound.
-
Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized nanoparticles by adding methanol.
-
Centrifuge the mixture to pellet the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with methanol to remove unreacted reagents.
-
Dry the nanoparticles under vacuum.
-
The resulting nanoparticles should be dispersible in non-polar solvents like hexane.
Data Presentation
The following tables summarize typical quantitative data from analogous nanoparticle synthesis systems. This data can be used as a benchmark for what to expect when using this compound-based protocols.
Table 1: Iron Oxide Nanoparticle Synthesis via Thermal Decomposition in High-Boiling Point Solvents (Analogous Systems)
| Precursor | Solvent | Temperature (°C) | Resulting Size (nm) | Size Distribution | Reference |
| Iron Oleate | 1-Octadecene | 320 | 15 ± 1.2 | <10% | [1] |
| Fe(acac)₃ | Phenyl Ether | 265 | 20 ± 2.0 | <15% | [7] |
| Iron Pentacarbonyl | 1-Octadecene | 300 | 12 ± 1.0 | <10% | [8] |
Table 2: Lead Sulfide (PbS) Quantum Dot Synthesis (Analogous Systems)
| Lead Precursor | Sulfur Precursor | Capping Agent | Temperature (°C) | Resulting Size (nm) | Reference |
| Lead Oxide | Bis(trimethylsilyl)sulfide | Oleic Acid | 120-180 | 3-8 | [9] |
| Lead Acetate | Thiourea | EDTA | 70 | 2-5 | [10] |
| Lead Oleate | Thiourea | Oleic Acid | 60-100 | 2-4 | [11] |
Visualizations
Diagram 1: Experimental Workflow for Iron Oxide Nanoparticle Synthesis
Caption: Workflow for iron oxide nanoparticle synthesis.
Diagram 2: Signaling Pathway for Surface Functionalization
Caption: Surface functionalization via nucleophilic substitution.
References
- 1. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 2. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 8. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Lead Sulfide Quantum Dot Synthesis - CleanEnergyWIKI [cleanenergywiki.org]
- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes for the Formation of Self-Assembled Monolayers with 1-Iodooctadecane
Introduction
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on the surface of a substrate. They are a fundamental tool for tailoring the physicochemical properties of interfaces, with broad applications in materials science, nanotechnology, biosensors, and drug development. 1-Iodooctadecane, a long-chain alkyl halide, is a precursor molecule for forming such monolayers. Its 18-carbon alkyl chain provides a robust, hydrophobic backbone, while the terminal iodine atom offers a reactive site for surface attachment or further chemical modification. These application notes provide a detailed protocol for the formation of SAMs using this compound on common substrates like gold and silicon oxide. While the interaction of the iodo- group with these surfaces is typically less aggressive than the covalent bond formation of thiols on gold or silanes on silicon, ordered monolayers can be achieved under appropriate conditions.
Data Presentation
Quantitative data specifically for this compound SAMs is not extensively reported in the literature. However, the following table provides typical quantitative data for analogous long-chain alkyl monolayers on gold and silicon substrates. These values can serve as a benchmark for the characterization of this compound SAMs.
| Parameter | 1-Hexadecanethiol on Gold | Octadecylsiloxane on Silicon | Expected Range for this compound |
| Water Contact Angle (Advancing) | 110-115° (hydrophobic) | 105-110° (hydrophobic) | 100-115° (hydrophobic) |
| Ellipsometric Thickness | ~2.0 - 2.5 nm | ~2.2 - 2.7 nm | ~2.0 - 2.6 nm |
| Primary Bonding Interaction | Au-S covalent bond | Si-O-Si covalent bond | Weak coordination/Physisorption |
| Typical Deposition Time | 18-48 hours[1][2] | 12-24 hours | 24-48 hours |
| Typical Solution Concentration | 1-10 mM in Ethanol (B145695) | 1-5 mM in Toluene (B28343)/Hexane | 1-5 mM in Toluene/Hexane |
Experimental Protocols
This section provides detailed methodologies for the preparation of self-assembled monolayers of this compound on gold and silicon oxide substrates. A clean environment is crucial for forming high-quality SAMs.[1]
Protocol 1: Formation of this compound SAMs on Gold Substrates
This protocol outlines the procedure for depositing this compound onto a gold surface. The interaction is expected to be a form of chemisorption or physisorption.
1. Materials and Reagents:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (CAS: 629-93-6)
-
Anhydrous Toluene or Hexane (solvent)
-
Absolute Ethanol
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
High-purity nitrogen gas
-
Glassware (beakers, petri dishes, or specific assembly containers)
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
2. Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a fume hood).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. Use immediately to prevent surface re-contamination.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane. The absence of water is important to prevent interference with the surface assembly.
-
Sonicate the solution for 5-10 minutes to ensure the this compound is fully dissolved.
-
-
Self-Assembly Process:
-
Place the clean, dry gold substrates into a container (e.g., a petri dish).
-
Completely immerse the substrates in the prepared this compound solution.
-
To minimize contamination, it is good practice to backfill the container with nitrogen gas before sealing.[1]
-
Seal the container with parafilm to prevent solvent evaporation.
-
Allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[1]
-
-
Post-Assembly Rinsing and Drying:
-
After incubation, carefully remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any non-adsorbed molecules.
-
Subsequently, rinse with absolute ethanol to remove the primary solvent.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Protocol 2: Formation of this compound SAMs on Silicon Oxide Substrates
This protocol details the formation of a this compound monolayer on a hydroxylated silicon surface.
1. Materials and Reagents:
-
Silicon wafers (with native oxide layer)
-
This compound (CAS: 629-93-6)
-
Anhydrous Toluene or Hexane
-
Acetone (B3395972) (semiconductor grade)
-
Methanol (B129727) (semiconductor grade)
-
RCA-1 solution (5:1:1 mixture of DI water, 27% NH₄OH, and 30% H₂O₂) - CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Glassware and wafer tweezers
-
Sonicator and hot plate
2. Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the silicon wafer in a beaker with acetone and sonicate for 10-15 minutes to remove organic residues.[3]
-
Rinse with methanol and then thoroughly with DI water.[3]
-
Prepare the RCA-1 solution in a clean glass beaker and heat to 75-80°C. (Caution: Handle with care in a fume hood).
-
Immerse the wafer in the hot RCA-1 solution for 10-15 minutes to clean and create a hydrophilic, hydroxylated surface.
-
Rinse the wafer extensively with DI water.
-
Dry the wafer under a stream of dry nitrogen gas and then bake at 110-120°C for at least 30 minutes to remove adsorbed water.[4]
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent like toluene or hexane.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly Process:
-
Immerse the cleaned and hydroxylated silicon substrates into the this compound solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove physisorbed molecules.
-
Follow with a rinse in a more polar solvent like isopropanol (B130326) or ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the formation of self-assembled monolayers using this compound.
Caption: Workflow for this compound SAM Formation.
References
Application Notes and Protocols for the Use of 1-Iodooctadecane as a Precursor for Novel Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodooctadecane is a versatile long-chain alkyl halide that serves as a valuable precursor in the synthesis of novel surfactants. Its structure, featuring a hydrophobic 18-carbon chain and a reactive terminal iodine atom, makes it an ideal starting material for the creation of a variety of amphiphilic molecules. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, facilitating the attachment of various hydrophilic head groups. This reactivity allows for the synthesis of cationic, non-ionic, and other novel surfactant types with tailored properties for a wide range of applications, including in material science, organic synthesis, and pharmaceutical formulations.
Cationic surfactants, in particular, are readily synthesized from this compound through the quaternization of tertiary amines. These surfactants are of significant interest due to their ability to interact with negatively charged surfaces, making them effective as antimicrobial agents, fabric softeners, and components in drug delivery systems. The long octadecyl chain imparts strong hydrophobicity, leading to the formation of micelles and vesicles in aqueous solutions, which can encapsulate and solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.
These application notes provide detailed protocols for the synthesis of novel cationic surfactants using this compound as the primary precursor. The protocols are designed to be a comprehensive guide for researchers and professionals in the fields of chemistry, materials science, and drug development.
Data Presentation
The following table summarizes key physicochemical data for cationic surfactants synthesized from this compound and its analogues. This data is essential for understanding the surface activity and self-assembly behavior of these novel surfactants.
| Surfactant Name | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Octadecyltrimethylammonium Iodide | CH₃(CH₂)₁₇N⁺(CH₃)₃I⁻ | 467.52 | Not explicitly found, but for the analogous Octadecyltrimethylammonium Chloride (OTAC), the CMC is reported to be in the range of 0.3-0.6 mM.[1] | Not explicitly found for the iodide salt. |
| N-Octadecylpyridinium Iodide | C₅H₅N⁺(CH₂)₁₇CH₃I⁻ | 489.51 | Data not available in the provided search results. | Data not available in the provided search results. |
| 2-(N,N-dimethyl-N-octadecylammonio)ethyl Acetate (B1210297) Iodide | CH₃(CH₂)₁₇N⁺(CH₃)₂(CH₂)₂OC(O)CH₃I⁻ | 541.59 | Data not available in the provided search results. | Data not available in the provided search results. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of novel cationic surfactants from this compound.
Protocol 1: Synthesis of Octadecyltrimethylammonium Iodide
This protocol describes the synthesis of a quaternary ammonium (B1175870) salt by the reaction of this compound with trimethylamine (B31210).
Materials:
-
This compound (CH₃(CH₂)₁₇I)
-
Trimethylamine (N(CH₃)₃) solution in a suitable solvent (e.g., ethanol (B145695) or THF)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol or THF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylamine (1.2 eq) in the same solvent to the cooled solution of this compound with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, octadecyltrimethylammonium iodide, may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified octadecyltrimethylammonium iodide in a vacuum oven.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.
Expected Yield: The yield for this type of quaternization reaction is typically high, often exceeding 80%.
Protocol 2: Synthesis of N-Octadecylpyridinium Iodide
This protocol details the synthesis of a pyridinium-based cationic surfactant through the reaction of this compound with pyridine (B92270).
Materials:
-
This compound (CH₃(CH₂)₁₇I)
-
Pyridine (C₅H₅N)
-
Anhydrous acetonitrile (B52724) or another suitable polar aprotic solvent
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Add pyridine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product, N-octadecylpyridinium iodide, should precipitate.
-
Collect the precipitate by filtration and wash it thoroughly with cold diethyl ether to remove unreacted pyridine and this compound.
-
Dry the product under vacuum.
-
Characterize the synthesized N-octadecylpyridinium iodide using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 3: Synthesis of a Novel Ester-Functionalized Cationic Surfactant
This protocol describes the synthesis of a cationic surfactant with an ester functionality in the headgroup, which may offer enhanced biodegradability. The synthesis involves the quaternization of N,N-dimethylethanolamine with this compound.
Materials:
-
This compound (CH₃(CH₂)₁₇I)
-
N,N-Dimethylethanolamine ((CH₃)₂NCH₂CH₂OH)
-
Anhydrous solvent (e.g., acetonitrile or acetone)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N,N-dimethylethanolamine (1.1 eq) to the solution.
-
Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the quaternary ammonium salt.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product, 2-(N,N-dimethyl-N-octadecylammonio)ethanol iodide, in a vacuum oven.
-
The hydroxyl group can be further functionalized, for example, by esterification with acetic anhydride (B1165640) to yield 2-(N,N-dimethyl-N-octadecylammonio)ethyl acetate iodide, if desired.
-
Confirm the structure and purity of the final product by appropriate analytical techniques (NMR, IR, MS).
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key relationships in the synthesis and characterization of novel surfactants from this compound.
Caption: General workflow for the synthesis and characterization of cationic surfactants.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Iodooctadecane
Introduction
1-Iodooctadecane (C₁₈H₃₇I) is a long-chain primary alkyl halide valued in organic synthesis for its ability to introduce an 18-carbon hydrophobic tail into various molecular structures.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group and rendering this compound highly reactive in nucleophilic substitution reactions.[1] These reactions are fundamental for synthesizing a wide range of derivatives, including surfactants, lipids, and functionalized intermediates for drug development.
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with this compound, focusing on the bimolecular (Sₙ2) pathway, which is characteristic of primary alkyl halides.[2][3]
Core Principles: The Sₙ2 Reaction Mechanism
The reaction of this compound with a nucleophile predominantly follows an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[4] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom (C1) from the backside, simultaneously displacing the iodide leaving group.[5][6]
Key factors influencing the success of Sₙ2 reactions with this compound include:
-
Substrate: As a primary alkyl halide, this compound presents minimal steric hindrance at the reaction center, making it an ideal substrate for Sₙ2 reactions.[2][7]
-
Nucleophile: The reaction rate is directly dependent on the concentration and strength of the nucleophile.[8] Strong, non-bulky nucleophiles such as azide (B81097) (N₃⁻) and cyanide (CN⁻) are highly effective.[4][9]
-
Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its stability in solution, which accelerates the reaction.[2]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are preferred.[10] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, thus promoting the Sₙ2 pathway.[2][4]
Application Note 1: Synthesis of 1-Azidooctadecane (B6308919)
The conversion of this compound to 1-azidooctadecane is a valuable transformation, as the resulting azide can be readily converted to an amine or used in "click" chemistry for bioconjugation.[9] The reaction proceeds efficiently using sodium azide as the nucleophile in a polar aprotic solvent.
Reaction Parameters:
| Parameter | Value/Condition | Rationale | Citation |
| Substrate | This compound | Primary alkyl halide, ideal for Sₙ2. | [2][4] |
| Nucleophile | Sodium Azide (NaN₃) | Strong, non-bulky nucleophile. | [4][9] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity. | [4] |
| Temperature | 60–70 °C | Provides sufficient activation energy without promoting side reactions. | [4] |
| Reaction Time | 12–24 hours | Time required for complete conversion, monitored by TLC. | [4] |
| Typical Yield | > 90% | High yields are achievable with proper technique. | [4] |
Application Note 2: Synthesis of Octadecanenitrile (Stearonitrile)
The reaction with cyanide ions is a powerful method for carbon chain extension.[11] Reacting this compound with sodium or potassium cyanide yields octadecanenitrile, a precursor for carboxylic acids, amines, and amides.
Reaction Parameters:
| Parameter | Value/Condition | Rationale | Citation |
| Substrate | This compound | Primary alkyl halide, ideal for Sₙ2. | [2][12] |
| Nucleophile | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Strong nucleophile for C-C bond formation. | [13][12] |
| Solvent | Ethanol (B145695) | The reaction is typically performed in an ethanolic solution. | [11][12] |
| Conditions | Heat under reflux | Prevents the loss of volatile substances during heating. | [13][11][12] |
| Reaction Time | Several hours | Reaction progress should be monitored by TLC. | |
| Typical Yield | High | Generally high-yielding for primary alkyl halides. |
Visualizing the Workflow and Mechanism
To facilitate understanding, the general experimental workflow and the underlying Sₙ2 mechanism are depicted below.
Caption: General workflow for nucleophilic substitution of this compound.
Caption: Concerted Sₙ2 mechanism for this compound (R = C₁₆H₃₃).
Experimental Protocols
Protocol 1: Synthesis of 1-Azidooctadecane from this compound
-
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
TLC plates and developing chamber
-
-
Safety Precautions:
-
Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.[4]
-
DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.[4]
-
Reaction: Add sodium azide (1.5 eq) to the solution. Heat the mixture to 60–70 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 12–24 hours).[4]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.[4]
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
-
Isolation:
-
Purification and Characterization:
-
If necessary, purify the crude product by vacuum distillation or column chromatography.
-
Confirm the product's identity and purity using Infrared (IR) spectroscopy (a strong, characteristic azide stretch appears around 2100 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
-
Protocol 2: Synthesis of Octadecanenitrile from this compound
-
Materials and Equipment:
-
This compound (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Ethanol
-
Equipment as listed in Protocol 1
-
-
Safety Precautions:
-
Potassium cyanide is extremely toxic. Handle only in a fume hood with appropriate PPE. Have a cyanide poisoning antidote kit available and be trained in its use. Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[14]
-
-
Procedure:
-
Setup: Prepare a solution of potassium cyanide (1.2 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[11][12]
-
Reaction: Add this compound (1.0 eq) to the ethanolic cyanide solution. Heat the mixture to reflux with stirring.[12]
-
Monitoring: Monitor the reaction by TLC to determine when the starting material has been fully consumed.
-
Work-up:
-
After cooling to room temperature, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine to remove any remaining cyanide salts.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to obtain crude octadecanenitrile.
-
-
Purification and Characterization:
-
Purify the product by vacuum distillation or recrystallization.
-
Characterize the final product using IR (nitrile stretch ~2250 cm⁻¹), NMR, and mass spectrometry.
-
-
References
- 1. nbinno.com [nbinno.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Creating Hydrophobic Coatings Using 1-Iodooctadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of surfaces to control their wettability is a critical area of research with wide-ranging applications, from self-cleaning coatings and microfluidics to drug delivery systems and biomedical implants. Creating hydrophobic surfaces, which repel water, is often achieved by grafting long-chain alkyl groups onto a substrate. This process reduces the surface energy, leading to a high water contact angle. 1-Iodooctadecane, a long-chain alkyl iodide, serves as a valuable reagent for this purpose. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the 18-carbon octadecyl chain to various surfaces, thereby imparting a hydrophobic character.
This document provides detailed application notes and experimental protocols for the use of this compound as a surface modifying agent to create hydrophobic coatings. While direct literature on the specific use of this compound for this application is limited, the protocols provided are based on well-established principles of surface chemistry involving alkyl halides and the formation of self-assembled monolayers (SAMs).
Data Presentation
The following tables summarize typical quantitative data obtained for surfaces modified with long-chain alkyl groups, which are analogous to what can be expected from successful surface modification with this compound.
Table 1: Water Contact Angle on Various Substrates Before and After Modification with Long-Chain Alkyl Groups
| Substrate | Initial Water Contact Angle (°) | Water Contact Angle After Modification (°) |
| Silicon Wafer (with native oxide) | 30 - 40 | 105 - 115 |
| Glass Slide | 20 - 35 | 100 - 110 |
| Gold | < 10 | 110 - 120 |
| Aluminum | 60 - 70 | 95 - 105 |
Note: Data presented are representative values from literature for surfaces modified with C18 alkyl chains (e.g., from octadecanethiol or octadecyltrichlorosilane) and serve as a benchmark for coatings prepared with this compound.
Table 2: Surface Free Energy of Modified Surfaces
| Surface | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Free Energy (mN/m) |
| Unmodified Silicon Wafer | ~40 | ~25 | ~65 |
| C18-Modified Silicon Wafer | ~28 | ~2 | ~30 |
Note: Surface free energy is calculated from contact angle measurements with multiple liquids of known surface tension. The significant decrease in the polar component is indicative of a successful hydrophobic modification.
Experimental Protocols
Protocol 1: Hydrophobic Modification of Hydroxylated Surfaces (e.g., Silicon Wafers, Glass)
This protocol describes the grafting of this compound onto surfaces rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer or glass slides. The reaction proceeds via a nucleophilic substitution where the surface hydroxyl groups, after deprotonation, act as nucleophiles.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous Toluene (B28343)
-
A strong, non-nucleophilic base (e.g., Sodium Hydride or a hindered amine base like 2,6-lutidine)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized water
-
Nitrogen or Argon gas
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Substrate Cleaning and Activation:
-
Sonnicate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonnicate in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
To generate a high density of hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with deionized water and dry under a stream of nitrogen or argon.
-
Finally, bake the substrates at 120 °C for 1 hour to remove any physisorbed water.
-
-
Preparation of the Reaction Solution (under inert atmosphere):
-
In a Schlenk flask, dissolve this compound in anhydrous toluene to a final concentration of 5-10 mM.
-
Add the base to the solution. If using sodium hydride, a molar excess (e.g., 5 equivalents relative to the surface hydroxyl groups, which is difficult to quantify, so a pragmatic excess relative to the alkyl iodide is used, e.g. 1.2 equivalents) is recommended. If using a hindered amine base, a larger excess (e.g., 10 equivalents) may be necessary.
-
-
Surface Modification Reaction (under inert atmosphere):
-
Place the cleaned and activated substrates in the reaction flask containing the this compound solution.
-
Heat the reaction mixture to 80-100 °C and leave to react for 12-24 hours under a gentle stream of nitrogen or argon.
-
-
Post-Reaction Cleaning:
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the substrates from the reaction solution.
-
Rinse the substrates with fresh toluene to remove any unreacted this compound.
-
Sonnicate the substrates in toluene for 10 minutes.
-
Sonnicate in ethanol for 10 minutes to remove any remaining organic residues.
-
Dry the modified substrates under a stream of nitrogen or argon.
-
-
Characterization:
-
The hydrophobicity of the modified surface can be confirmed by measuring the water contact angle using a goniometer. A significant increase in the contact angle compared to the unmodified substrate indicates successful modification.
-
Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on Gold Surfaces
While this compound does not form a SAM on gold in the same way that thiols do, it can be used to create an alkyl layer on a functionalized gold surface. This protocol involves a two-step process: first, the formation of a SAM with a terminal group that can react with this compound.
Materials:
-
Gold-coated substrates
-
11-mercapto-1-undecanol (B1218877) (for forming the initial SAM)
-
This compound
-
Anhydrous Toluene
-
Sodium Hydride
-
Ethanol (200 proof)
-
Nitrogen or Argon gas
Procedure:
-
Formation of the Hydroxyl-Terminated SAM:
-
Prepare a 1 mM solution of 11-mercapto-1-undecanol in 200 proof ethanol.
-
Immerse the clean gold substrates in this solution for 24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
After 24 hours, remove the substrates, rinse thoroughly with ethanol, and dry under a stream of nitrogen.
-
-
Grafting of this compound (under inert atmosphere):
-
In a Schlenk flask, suspend sodium hydride in anhydrous toluene.
-
Place the hydroxyl-terminated SAM-coated substrates in the flask.
-
Allow the sodium hydride to deprotonate the terminal hydroxyl groups of the SAM for 1-2 hours at room temperature.
-
In a separate flask, prepare a 10 mM solution of this compound in anhydrous toluene.
-
Add the this compound solution to the reaction flask containing the deprotonated SAM.
-
Heat the reaction to 60-80 °C for 12 hours.
-
-
Post-Reaction Cleaning and Characterization:
-
Follow steps 4 and 5 from Protocol 1 for cleaning and characterization of the now octadecyl-terminated surface.
-
Mandatory Visualizations
Application Notes and Protocols for the Controlled Assembly of Organic Molecules Using 1-Iodooctadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodooctadecane is a long-chain alkyl halide that serves as a versatile molecular building block for the controlled assembly of organic molecules on various substrates.[1][2] Its 18-carbon backbone provides a long, hydrophobic chain, while the terminal iodine atom acts as a reactive site for surface attachment and further functionalization.[3][4] This unique combination of properties makes this compound an ideal candidate for creating well-ordered self-assembled monolayers (SAMs) that can be used to tailor surface properties and direct the assembly of other organic molecules.[5] These organized molecular architectures are of significant interest in fields ranging from materials science and nanotechnology to drug development, where control over molecular organization at the nanoscale is crucial. This document provides detailed application notes and protocols for the use of this compound in the controlled assembly of organic molecules, with a particular focus on the well-documented example of copper phthalocyanine (B1677752) assembly.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in molecular assembly.
| Property | Value | Reference |
| Linear Formula | CH₃(CH₂)₁₇I | [6] |
| CAS Number | 629-93-6 | [6] |
| Molecular Weight | 380.39 g/mol | [6] |
| Melting Point | 33-35 °C | [6] |
| Boiling Point | 194-197 °C at 2 mmHg | [6] |
| Appearance | White to pale yellow solid or liquid | [3] |
Application: Formation of Self-Assembled Monolayers (SAMs)
This compound can form dense, well-ordered self-assembled monolayers on various substrates, which can then act as a template for the controlled deposition of other organic molecules. The long alkyl chain drives the self-assembly process through van der Waals interactions, leading to a quasi-crystalline arrangement.
Experimental Protocol 1: Formation of a this compound SAM on a Gold Substrate
This protocol describes the formation of a this compound self-assembled monolayer on a gold surface. While the interaction of the iodo- group with gold is not as strong as the thiol-gold bond, physisorption and subsequent self-organization can still lead to ordered monolayers.
Materials:
-
This compound
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
Anhydrous ethanol (B145695)
-
Nitrogen gas
-
Clean glass vials with caps
-
Tweezers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates by sonicating them in anhydrous ethanol for 15 minutes.
-
Rinse the substrates with fresh ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
For optimal cleanliness, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in toluene in a clean, dry glass vial.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates into the this compound solution.
-
Purge the vial with nitrogen gas to minimize oxidation and then seal it tightly.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. For improved monolayer quality, longer assembly times can be beneficial.[7]
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with fresh toluene to remove any non-chemisorbed molecules.
-
Perform a final rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) to prevent contamination and degradation.[7]
-
Expected Quantitative Data (for analogous long-chain alkanes):
| Parameter | Expected Value Range | Analytical Technique |
| Water Contact Angle | 100-115° | Goniometry |
| Ellipsometric Thickness | 2.0 - 2.5 nm | Ellipsometry |
Application: Controlled Assembly of Copper Phthalocyanine
A key application of this compound functionalized surfaces is to direct the assembly of other organic molecules. The ordered monolayer of this compound can act as a template, influencing the orientation and packing of subsequently deposited molecules. A well-studied example is the controlled assembly of copper phthalocyanine (CuPc).
Experimental Protocol 2: Vapor Deposition of Copper Phthalocyanine on a this compound SAM
This protocol outlines the deposition of a thin film of copper phthalocyanine onto a pre-formed this compound self-assembled monolayer.
Materials:
-
This compound SAM on a suitable substrate (prepared as in Protocol 1)
-
Copper (II) phthalocyanine (CuPc) powder
-
High-vacuum thermal evaporation system
-
Quartz crystal microbalance (QCM) or other thickness monitor
Procedure:
-
Substrate Preparation:
-
Use a freshly prepared this compound SAM on a gold substrate.
-
-
Vapor Deposition:
-
Place the this compound functionalized substrate into the vacuum chamber of a thermal evaporator.
-
Load a crucible with CuPc powder.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the crucible containing the CuPc until it begins to sublimate.
-
Deposit the CuPc onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.
-
The desired thickness of the CuPc layer will depend on the specific application, ranging from a sub-monolayer to several nanometers.
-
-
Characterization:
-
The resulting assembly can be characterized by various surface-sensitive techniques to determine the ordering and orientation of the CuPc molecules.
-
Characterization Techniques and Expected Observations:
| Technique | Expected Observations |
| Scanning Tunneling Microscopy (STM) | STM can provide real-space images of the molecular arrangement of CuPc on the this compound SAM.[1][8] It is expected to reveal a more ordered structure compared to deposition on an unfunctionalized surface. The characteristic four-leaf clover shape of the phthalocyanine molecule can often be resolved.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | XPS can be used to confirm the elemental composition of the surface and to probe the chemical interactions between the CuPc and the underlying SAM. |
| UV-Visible Spectroscopy | The electronic absorption spectrum of the CuPc film can provide information about the aggregation state of the molecules. |
Visualization of Experimental Workflows
Workflow for the Formation of a this compound SAM
Caption: Workflow for the preparation of a this compound self-assembled monolayer.
Workflow for the Controlled Assembly of Copper Phthalocyanine
Caption: Workflow for the assembly of copper phthalocyanine on a this compound SAM.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components and processes involved in the controlled assembly of organic molecules using this compound.
Caption: Logical relationship of components and processes for controlled molecular assembly.
Conclusion
This compound is a valuable tool for the bottom-up fabrication of functional molecular architectures. The protocols and data presented here provide a foundation for researchers to utilize this molecule for creating well-defined surfaces and for directing the assembly of a variety of organic molecules. The ability to control molecular organization at this level is a critical step towards the development of novel materials and devices with tailored properties. Further research into the interactions between this compound and a wider range of organic molecules will undoubtedly open up new avenues for the rational design of complex molecular systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assembly of Copper Phthalocyanine on TiO2 Nanorod Arrays as Co-catalyst for Enhanced Photoelectrochemical Water Splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-ヨードオクタデカン - オクタデシルヨージド [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 8. Scanning tunneling microscopy investigation of copper phthalocyanine and truxenone derivative binary superstructures on graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 1-Iodooctadecane Alkylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the alkylation of various nucleophiles with 1-iodooctadecane. Low yields can arise from a multitude of factors, and this guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound alkylation reaction is showing low to no conversion of starting materials. What are the likely causes?
A1: Low or no conversion is a common issue that can typically be traced back to several key factors:
-
Insufficiently Strong Base: For the alkylation of alcohols (O-alkylation) or amines (N-alkylation), a sufficiently strong base is required to deprotonate the nucleophile effectively. For alcohols, particularly long-chain aliphatic ones, strong bases like sodium hydride (NaH) are often necessary for complete deprotonation to the alkoxide.[1][2] Weaker bases such as potassium carbonate (K₂CO₃) may be adequate for more acidic phenols but can be less effective for other alcohols.[3]
-
Poor Reagent Quality: The purity of your this compound, nucleophile, base, and solvent is critical. This compound can degrade over time, releasing free iodine. The presence of water in the reaction mixture will quench strong bases like NaH and can interfere with the reaction.[1] Always use freshly purified reagents and anhydrous solvents.
-
Suboptimal Reaction Temperature: While SN2 reactions are often favored at lower temperatures to minimize elimination side reactions, the reaction may be too slow if the temperature is not high enough to overcome the activation energy.[4] A gradual increase in temperature should be explored while monitoring for the appearance of byproducts.
-
Poor Solubility of Reactants: this compound is a long-chain, nonpolar molecule and may have limited solubility in certain polar solvents, which can hinder the reaction rate. Choosing a solvent that can dissolve all reactants is crucial.
Q2: I am observing the formation of an alkene byproduct. How can I minimize this?
A2: The formation of octadecene is a result of a competing E2 elimination reaction, which is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates or at elevated temperatures.[2] To favor the desired SN2 substitution reaction:
-
Control the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce the amount of alkene byproduct.[4]
-
Choice of Base: While a strong base is needed, a bulky, non-nucleophilic base can sometimes favor elimination. For O-alkylation, sodium hydride is a good choice as it is a strong but non-nucleophilic base.[1]
-
Leaving Group: Iodine is an excellent leaving group, which generally favors the SN2 reaction.[1]
Q3: My reaction is producing a C-alkylated byproduct instead of the desired O-alkylated product with a phenol (B47542). What determines this selectivity?
A3: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[5] The selectivity between O-alkylation and C-alkylation is heavily influenced by the solvent.
-
Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation. These solvents solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion, leaving it more available to attack the electrophile.[3]
-
Protic solvents such as water or alcohols can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the ring more likely to act as the nucleophile, leading to C-alkylation.[5]
Q4: I am having difficulty purifying my long-chain alkylated product, which is a waxy solid. What are the best practices for purification?
A4: The waxy nature of many long-chain organic compounds presents unique purification challenges.
-
Recrystallization: This is often the preferred method for purifying solid products. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate (B1210297), can be effective. Slow cooling is crucial to obtain pure crystals and avoid "oiling out."[4][6]
-
Column Chromatography: This can be challenging due to the low polarity and potentially poor solubility of the product in common chromatography solvents. "Dry loading" the sample onto silica (B1680970) gel is often a good strategy to improve separation.
Quantitative Data on Alkylation Reactions
The yield of this compound alkylation reactions is highly dependent on the specific nucleophile, base, solvent, and temperature used. The following table provides representative data from similar long-chain alkyl halide reactions to illustrate these effects.
| Nucleophile | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | 1-Bromohexadecane | K₂CO₃ | N/A (Neat) | 160 | 85 | [7] |
| Aniline | Benzyl Alcohol | K₂CO₃ | o-Xylene | 110 | 85 | |
| Phenol | 1-Octene | Zeolite BEA(15) | N/A (Neat) | 100 | >95 (conversion) | [8] |
| 4-methylumbelliferone | 1-Bromooctane | K₂CO₃ | Acetone | Reflux | Not specified | [9] |
| p-Cresol | n-Propyl Iodide | NaOH | Ethanol/Water | Reflux | Not specified | [10] |
| Cyanamide | 1-Bromooctadecane | NaOH | Toluene/Water | 90 | 70-80 | [9] |
Key Experimental Protocols
General Protocol for O-Alkylation of a Phenol with this compound (Williamson Ether Synthesis)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and a suitable anhydrous polar aprotic solvent such as DMF or THF.[11]
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Alkylation: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the phenoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
General Protocol for N-Alkylation of a Primary Amine with this compound
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent like acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[11]
-
Addition of Alkyl Halide: Add this compound (1.0-1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC, paying close attention to the potential formation of the dialkylated byproduct.
-
Work-up: After the reaction is complete, filter the inorganic salts and wash the solid with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The residue can be taken up in an organic solvent like diethyl ether, washed with water and brine, and then dried over anhydrous sodium sulfate. The crude product can be further purified by column chromatography or recrystallization to yield the desired secondary amine.
Visualizing the Process
Troubleshooting Workflow for Low Alkylation Yields
Caption: A logical workflow for troubleshooting low yields in this compound alkylation reactions.
SN2 Reaction Mechanism for Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved This is the Williamson Ether Synthesis Lab and we | Chegg.com [chegg.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 1-Iodooctadecane with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodooctadecane in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways when using this compound with a nucleophile?
A1: As a primary alkyl iodide, this compound primarily undergoes bimolecular nucleophilic substitution (SN2) reactions.[1] In this pathway, a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step.[2] This allows for the introduction of the long octadecyl chain onto various molecules.[3] However, competing side reactions, primarily bimolecular elimination (E2), can also occur, especially under certain conditions.
Q2: What is the most common side reaction observed with this compound?
A2: The most prevalent side reaction is E2 elimination, which leads to the formation of 1-octadecene (B91540).[2][4] This is particularly an issue when using strong, sterically hindered bases.[1] Other potential side reactions include overalkylation when reacting with amines[5] and solvolysis if the reaction is performed in a nucleophilic solvent.[6]
Q3: How does the choice of nucleophile affect the reaction outcome?
A3: The nature of the nucleophile is critical. Strong, non-bulky nucleophiles favor the desired SN2 reaction. In contrast, strong and sterically hindered (bulky) bases, such as potassium tert-butoxide, strongly favor the E2 elimination pathway.[7]
Q4: Can solvent choice influence the extent of side reactions?
A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and acetone (B3395972) are ideal for SN2 reactions as they solvate the cation but leave the nucleophile highly reactive.[4][8] Polar protic solvents, such as water and ethanol, can solvate the nucleophile, reducing its reactivity and potentially promoting other pathways like solvolysis.[6]
Q5: Does temperature control help in minimizing side reactions?
A5: Temperature is a key factor. Elimination reactions are generally favored at higher temperatures.[9] To favor the SN2 pathway, it is often beneficial to run the reaction at a lower temperature, for instance, by starting at 0°C and allowing it to warm to room temperature slowly.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and formation of an alkene byproduct (1-octadecene).
Cause: This indicates that the E2 elimination reaction is competing significantly with the SN2 substitution. This is common when using strong, bulky bases or when the reaction is run at elevated temperatures.[2][4]
Solution:
-
Nucleophile/Base Selection:
-
If possible, use a less basic but still strongly nucleophilic reagent. For example, when synthesizing an ether (Williamson Ether Synthesis), if you have the choice between an alkoxide and an alkyl halide, choose the less sterically hindered alkyl halide.[10]
-
Avoid bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) if substitution is the goal.[1]
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can favor the SN2 product.
-
-
Solvent Choice:
-
Use a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of your reagent and favor the SN2 pathway.[4]
-
Problem 2: A mixture of primary, secondary, tertiary, and/or quaternary ammonium (B1175870) salts is formed when reacting this compound with a primary or secondary amine.
Cause: This is due to overalkylation, a common issue where the initially formed amine product is more nucleophilic than the starting amine and reacts further with the remaining this compound.[5]
Solution:
-
Stoichiometry Control:
-
Use a large excess of the starting amine relative to this compound. This increases the probability that the alkyl iodide will react with the starting amine rather than the more substituted product.
-
-
Protecting Group Strategy:
-
A more controlled approach involves using a protecting group on the amine. For instance, the Fukuyama method involves the alkylation of an o-nitrobenzenesulfonamide, followed by removal of the sulfonyl group to yield the desired secondary amine.
-
-
Flow Chemistry:
-
Microreactor systems can be employed for the selective monoalkylation of amines by allowing for precise control over reaction times and stoichiometry.[11]
-
Problem 3: Formation of an ether or alcohol corresponding to the solvent.
Cause: This side product arises from solvolysis, where the solvent acts as the nucleophile.[6] This is more likely to occur with polar protic solvents like methanol, ethanol, or water, especially if the primary nucleophile is weak or present in low concentration.
Solution:
-
Solvent Selection:
-
Whenever possible, use a non-nucleophilic or a polar aprotic solvent (e.g., DMSO, DMF, acetone).
-
-
Nucleophile Concentration:
-
Ensure a sufficiently high concentration of the desired nucleophile to outcompete the solvent.
-
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is dispersed throughout the literature and highly dependent on specific reaction conditions, the following table provides a conceptual summary of expected outcomes based on general principles for primary alkyl halides.
| Nucleophile/Base | Conditions | Expected Major Product | Common Side Product(s) | Expected Side Product Yield (Conceptual) |
| Sodium Ethoxide (NaOEt) | Ethanol, 50°C | Octadecyl ethyl ether | 1-Octadecene | Low to Moderate |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol, 80°C | 1-Octadecene | Octadecyl tert-butyl ether | High |
| Ammonia (large excess) | Ethanol, sealed tube, 100°C | Octadecylamine | Dioctadecylamine | Low (with excess ammonia) |
| Diethylamine (1 equivalent) | Acetonitrile (B52724), 60°C | Dioctadecylethylamine | Trioctadecylethylammonium iodide | Moderate to High |
| Sodium Cyanide (NaCN) | DMSO, 80°C | Octadecanenitrile | Minimal | Very Low |
| Sodium Azide (NaN₃) | DMF, 100°C | 1-Azidooctadecane | Minimal | Very Low |
| Water (as solvent) | 100°C | 1-Octadecanol | 1-Octadecene | Low |
Experimental Protocols
Protocol 1: Minimizing Elimination in Williamson Ether Synthesis
This protocol is for the synthesis of an octadecyl ether, aiming to minimize the formation of 1-octadecene.
-
Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
-
Reaction:
-
Cool the alkoxide solution back to 0°C.
-
Add this compound (1.0 equivalent) dropwise via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired ether from any 1-octadecene byproduct.
-
Protocol 2: Selective Mono-alkylation of a Primary Amine
This protocol aims to synthesize a secondary amine with one octadecyl group while minimizing overalkylation.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the primary amine (5.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution.
-
-
Reaction:
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution at room temperature over a period of 1-2 hours.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter off the base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the excess amine salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to isolate the secondary amine from the unreacted primary amine and any overalkylated products.
-
Visualizations
Caption: Troubleshooting flowchart for side reactions of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Octadecane, 1-iodo- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selective monoalkylation of amines with light electrophiles using a flow microreactor system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 1-Iodooctadecane Reactions
Welcome to the technical support center for the purification of reaction products involving 1-iodooctadecane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of products derived from this long-chain alkyl halide.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to specific problems you may encounter during the purification of products from this compound reactions.
Issue 1: Choosing the Right Purification Strategy
Q: I have completed a reaction with this compound. What is the best method to purify my product?
A: The optimal purification strategy depends on the physical and chemical properties of your product, the starting materials, and any byproducts. This compound is a nonpolar, high-boiling point compound.[1] Its reaction products often retain a significant nonpolar character.[2][3] The most common purification techniques are column chromatography, recrystallization, and liquid-liquid extraction.
A general decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting a purification method.
Issue 2: Problems with Column Chromatography
Q: My product, which contains the octadecyl chain, is streaking or separating poorly on a silica (B1680970) gel column. What can I do?
A: Poor separation in column chromatography for long-chain, nonpolar compounds is a common issue.[4][5] Here are several troubleshooting steps:
-
Optimize the Solvent System: For nonpolar compounds, a nonpolar mobile phase is required.[4] Start with a very nonpolar eluent (e.g., 100% hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane) in small increments.[6] Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation.[5]
-
Improve Loading Technique: If your compound is not very soluble in the initial eluent, it can lead to band broadening.[7] Dissolve your crude product in a minimal amount of a stronger solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better separation.[7]
-
Check for Acidity Issues: If your product is acid-sensitive, the inherent acidity of silica gel can cause streaking or decomposition.[8] Consider using deactivated silica gel (pre-treated with a base like triethylamine) or switching to a different stationary phase like neutral alumina.[8]
Q: How do I separate my product from unreacted this compound?
A: this compound is very nonpolar. If your product has incorporated a polar functional group (e.g., an alcohol, amine, or ester), it will be significantly more polar than the starting material. This difference in polarity is the key to separation by column chromatography.[4][9]
-
Use a Polarity Gradient: Start eluting the column with a very nonpolar solvent (e.g., 100% hexane). The unreacted this compound should elute first. Once the starting material is completely off the column (monitored by TLC), gradually increase the solvent polarity to elute your more polar product.[6]
Caption: Principle of chromatographic separation by polarity.
Issue 3: Challenges with Recrystallization
Q: My product, a waxy solid, is "oiling out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the product's melting point. For long-chain aliphatic compounds, which often have low melting points, this is a common problem.[1][10]
-
Use a Lower-Boiling Solvent: Choose a solvent that has a boiling point lower than your product's melting point.[11]
-
Increase the Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved and the solution is not overly saturated.[11]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly without disturbance. Rapid cooling often promotes oiling. Once at room temperature, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[11] Cooling further in an ice bath can then be performed to maximize yield.[11]
Q: I'm having trouble finding a good recrystallization solvent for my nonpolar product.
A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[11] For nonpolar compounds like derivatives of octadecane, suitable solvents might include:
-
Acetone
-
Ethanol or Isopropanol
-
Hexane or Heptane
-
Toluene
You may need to use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly.
Issue 4: Difficulties with Liquid-Liquid Extraction
Q: During the work-up of my reaction, I'm getting a persistent emulsion that won't separate. What should I do?
A: Emulsions are common when extracting solutions containing long-chain, amphiphilic molecules or fine solid particulates.[12] To break an emulsion:
-
Allow it to Stand: Sometimes, simply waiting is enough for the layers to separate.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous phase, which can help break up the emulsion.[12]
-
Gentle Stirring: Gently swirl or stir the mixture with a glass rod. Vigorous shaking is often the cause of the emulsion in the first place.[12]
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Data Presentation
The choice of purification method can significantly impact yield and purity. The following table provides a general comparison for a hypothetical product derived from this compound.
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Flash Chromatography | >98% | 60-90% | High resolution, applicable to liquids and solids, versatile.[5][6] | Can be time-consuming, uses large solvent volumes, risk of product decomposition on stationary phase.[4][8] |
| Recrystallization | >99% | 50-85% | Yields very pure crystalline solid, cost-effective, scalable.[13] | Only for solids, requires finding a suitable solvent, can have lower initial recovery.[11] |
| Liquid-Liquid Extraction | Low to Moderate | >95% | Fast, good for initial bulk impurity removal (e.g., salts, polar byproducts).[14][15] | Not a high-resolution technique, relies on significant solubility differences, risk of emulsions.[12] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying a moderately polar product from nonpolar impurities like this compound.
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Insert a small plug of glass wool or cotton at the bottom.[9]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., hexane).
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[9]
-
Add another layer of sand on top of the silica bed.[9]
-
Wash the column with the eluent until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample to the top of the silica gel using a pipette.[5]
-
Alternatively, use the dry loading method described in the FAQ section.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.[6]
-
Begin with a nonpolar solvent (e.g., 100% hexane) to elute unreacted this compound.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired product.
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid product.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent. If the solid dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at all, even upon heating, it is not soluble enough.
-
The ideal solvent will dissolve the solid when heated but not at room temperature.[11]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.[11] Add the solvent in small portions and keep the solution heated.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely in the air or in a desiccator.
-
Protocol 3: Liquid-Liquid Extraction (Aqueous Work-up)
This protocol describes a standard work-up to separate an organic product from a reaction mixture containing aqueous-soluble impurities.
-
Quenching and Transfer:
-
Cool the reaction mixture to room temperature.
-
Slowly add water or a suitable aqueous solution to quench the reaction.
-
Transfer the entire mixture to a separatory funnel.[12]
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the separatory funnel.[14]
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Shake the funnel gently a few times, venting frequently.[12]
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
-
Separation and Washing:
-
Drain the lower layer (the denser layer) into a flask. The identity of the lower layer (aqueous or organic) depends on the solvent densities.
-
Pour the upper layer out through the top of the funnel to avoid contamination.
-
Return the organic layer to the funnel and wash it sequentially with appropriate aqueous solutions (e.g., dilute acid, base, or brine) to remove different types of impurities.
-
-
Drying and Concentration:
-
Drain the washed organic layer into a clean flask.
-
Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and swirl.[15]
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 629-93-6: this compound | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Assessing the stability and degradation of 1-Iodooctadecane under heat and light.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-iodooctadecane under heat and light.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under standard laboratory conditions?
A1: this compound is a relatively stable long-chain alkyl iodide under recommended storage conditions. However, it is sensitive to both light and elevated temperatures.[1] Prolonged exposure to ambient light or temperatures above its melting point (33-35 °C) can lead to degradation. For optimal stability, it should be stored in a cool, dark place under an inert atmosphere.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound involve the cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating an octadecyl radical and an iodine radical. These reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or elimination to form octadecene.
-
Thermal Degradation: At elevated temperatures, the C-I bond can also break. In the presence of oxygen, thermo-oxidative degradation can occur, leading to the formation of various oxidation products. Under inert atmospheres, elimination of hydrogen iodide (HI) to form 1-octadecene (B91540) is a possible pathway, although this typically requires higher temperatures for primary alkyl iodides.
Q3: What are the expected degradation products of this compound?
A3: Under forcing conditions, the following degradation products can be anticipated:
-
1-Octadecene: Formed via elimination of hydrogen iodide.
-
Octadecane: Can be formed by the reaction of the octadecyl radical with a hydrogen donor.
-
3,4-Diiodohexatriacontane (dimer): Resulting from the coupling of two octadecyl radicals.
-
Hydrogen Iodide (HI): A primary byproduct of both thermal and photodegradation.[1]
-
Iodine (I₂): Formed from the combination of two iodine radicals. This can often be observed as a slight purple or brown discoloration of the sample.
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:[1]
-
Temperature: Store in a cool place, ideally refrigerated at 2-8 °C.
-
Light: Protect from light by using an amber or opaque container. For extra protection, the container can be wrapped in aluminum foil.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, a change in the physical appearance of the compound can indicate degradation. The appearance of a yellow, brown, or purplish tint can suggest the formation of iodine (I₂). While pure this compound is a white to light yellow solid, significant color change is a strong indicator of decomposition.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify Storage: Ensure that the solid compound and any solutions have been stored according to the recommended conditions (cool, dark, inert atmosphere).
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid material.
-
Aliquot Stock Solutions: To minimize repeated exposure of the main stock to light and air, prepare single-use aliquots.
-
Analytical Verification: If possible, verify the purity of your this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Color Change in Solid or Solution
Possible Cause: Formation of elemental iodine (I₂) due to light or heat exposure.
Troubleshooting Steps:
-
Assess Severity: A very faint yellow color may be acceptable for some applications, but a noticeable brown or purple color indicates significant degradation.
-
Purification: For critical applications, the discolored material may need to be purified. Recrystallization from a suitable solvent can be effective.
-
Prevention: Strictly adhere to light-protected handling procedures. Use amber vials, wrap containers in foil, and work under subdued lighting conditions when handling the compound.
Issue 3: Poor Yield in Synthesis Reactions
Possible Cause: Use of degraded this compound as a starting material.
Troubleshooting Steps:
-
Purity Check: Before starting a synthesis, assess the purity of the this compound. A simple melting point determination can be a quick indicator; a broad melting range suggests impurities.
-
Use Fresh Reagent: Whenever possible, use a new or recently purified batch of this compound for sensitive reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC-MS to assess the reactivity of your starting material.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₇I | [3] |
| Molecular Weight | 380.39 g/mol | [4] |
| Melting Point | 33-35 °C | [4] |
| Boiling Point | 194-197 °C at 2 mmHg | [4] |
| Appearance | White to light yellow solid | [3] |
Table 2: Summary of Potential Degradation Products and Analytical Methods
| Potential Degradation Product | Common Formation Pathway | Recommended Analytical Method |
| 1-Octadecene | Elimination | GC-MS |
| Octadecane | Radical reaction | GC-MS |
| Hydrogen Iodide | Elimination/Cleavage | Titration, Ion Chromatography |
| Iodine | Radical combination | UV-Vis Spectroscopy, Titration |
| Dimer (3,4-Diiodohexatriacontane) | Radical coupling | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Forced Photodegradation Study (Based on ICH Q1B Guidelines)
Objective: To assess the photostability of this compound in a solid state and in solution.
Methodology:
-
Sample Preparation:
-
Solid Sample: Spread a thin layer (not more than 3 mm) of solid this compound in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution Sample: Prepare a solution of this compound in a suitable, transparent solvent (e.g., cyclohexane (B81311) or acetonitrile) in a quartz flask.
-
Dark Control: Prepare identical solid and solution samples but wrap them completely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the "exposed" and "dark control" samples in a photostability chamber.
-
Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon lamp or a suitable combination of fluorescent lamps).[5]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[6][7]
-
-
Analysis:
-
At appropriate time intervals, withdraw samples from the exposed and dark control containers.
-
Analyze the samples using a validated stability-indicating method, such as GC-MS or HPLC, to quantify the amount of remaining this compound and to identify and quantify any degradation products.
-
Compare the results from the exposed samples to the dark control samples to differentiate between photodegradation and thermal degradation.
-
Protocol 2: Thermal Degradation Study
Objective: To evaluate the thermal stability of this compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of this compound into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature to determine the onset of decomposition.
-
-
Isothermal Stress Testing:
-
Place accurately weighed samples of this compound in sealed vials under both an inert atmosphere and air.
-
Place the vials in ovens set at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
At specified time points, remove a vial from each temperature and allow it to cool to room temperature.
-
Dissolve the contents in a suitable solvent and analyze by a stability-indicating method (e.g., GC-MS or HPLC) to determine the percentage of degradation.
-
Mandatory Visualization
References
- 1. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Iod-octadecan 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. calibrechem.com [calibrechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Preventing decomposition of 1-Iodooctadecane during long-term storage.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of decomposition of 1-iodooctadecane.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered during the storage of this compound, offering solutions to maintain its stability and purity.
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Discoloration | The typically white to light-yellow solid develops a yellow, brown, or violet hue. | Decomposition : Exposure to light, heat, or oxygen has led to the formation of free iodine (I₂), which is colored.[1] | 1. Assess Severity : A pale-yellow color may indicate minimal decomposition. A brown or violet color suggests significant degradation. 2. Purification (for minor discoloration) : Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica (B1680970) gel or alumina (B75360) to remove the iodine. Alternatively, washing a solution of the compound with a dilute sodium thiosulfate (B1220275) solution can remove iodine. 3. Review Storage : Immediately transfer the material to a container that offers better protection from light and air. |
| Inconsistent Experimental Results | Variability in reaction yields or purity of products when using this compound from the same batch over time. | Degradation of Starting Material : The purity of the this compound has decreased due to decomposition, leading to lower effective concentrations and the presence of impurities that may interfere with the reaction. | 1. Purity Check : Before use, analyze the this compound using techniques like ¹H NMR or GC-MS to determine its current purity. 2. Purify Before Use : If impurities are detected, purify the reagent as described above. 3. Standardize Storage : Implement and strictly follow the recommended storage protocols for the entire batch. |
| Visible Changes in Physical State | The solid appears clumpy, oily, or has a noticeable vapor pressure (violet vapor). | Moisture Absorption & Sublimation : Inadequate sealing can lead to moisture absorption, and elevated temperatures can cause sublimation of iodine. | 1. Improve Sealing : Ensure the container cap is tightly sealed. Consider using a secondary seal like Parafilm®. 2. Control Temperature : Store at recommended cool temperatures to minimize sublimation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily initiated by three factors:
-
Light: Photons, particularly in the UV range, can provide the energy to break the relatively weak carbon-iodine bond, initiating decomposition.[1]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including decomposition pathways.
-
Oxygen: Atmospheric oxygen can participate in radical-mediated decomposition processes.[1]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) | Slows down the rate of chemical decomposition. |
| Light | In the dark (amber glass vial or opaque container) | Prevents photo-induced decomposition.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes oxygen, preventing oxidative decomposition.[2] |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and oxygen. |
| Incompatible Substances | Store away from strong oxidizing agents and strong bases.[2] | To prevent chemical reactions that would degrade the compound. |
Q3: Can a stabilizer be used to prevent the decomposition of this compound?
A3: Yes, the use of a stabilizer is a common and effective practice for alkyl iodides. Metallic copper, in the form of a wire, strip, or chip, can be added to the storage container.[3][4] The copper acts as a scavenger for any free iodine that forms, reacting with it to form copper(I) iodide, thus preventing the iodine from catalyzing further decomposition.[5]
Q4: How can I tell if my this compound has started to decompose?
A4: The most apparent sign of decomposition is a change in color from its typical white to light-yellow appearance to a more pronounced yellow, brown, or even violet color.[1] This is due to the formation of elemental iodine. For a more quantitative assessment, you can use analytical techniques such as ¹H NMR to look for impurity peaks or GC-MS to identify and quantify degradation products.
Q5: If my this compound has discolored, is it still usable?
A5: The usability of discolored this compound depends on the extent of decomposition and the requirements of your experiment. For applications that are sensitive to impurities, it is recommended to purify the compound before use. A pale-yellow coloration might indicate a small amount of decomposition that may not significantly affect many reactions. However, a dark brown or violet color indicates substantial degradation, and the material should be purified or discarded.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol is adapted from general stability testing guidelines and is intended to assess the stability of this compound under various storage conditions.
Objective: To determine the rate of decomposition of this compound under different temperature, light, and atmospheric conditions.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined caps
-
Clear glass vials with PTFE-lined caps
-
Nitrogen or Argon gas source
-
Temperature-controlled ovens or chambers
-
GC-MS instrument
-
Internal standard (e.g., n-dodecane)
-
Hexane (or other suitable solvent)
Methodology:
-
Sample Preparation:
-
Aliquot equal amounts of this compound into several amber and clear glass vials.
-
For vials to be stored under an inert atmosphere, flush with nitrogen or argon for 1-2 minutes before sealing.
-
Prepare a "time zero" sample by dissolving a known amount of this compound in a known volume of solvent containing a fixed concentration of an internal standard. Analyze immediately by GC-MS.
-
-
Storage Conditions:
-
Place the vials in different storage conditions to be tested (e.g., 2-8°C in the dark, room temperature in the dark, room temperature with ambient light, 40°C in the dark).
-
-
Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.
-
-
Analysis:
-
Prepare a sample for GC-MS analysis as described in step 1.
-
Analyze the sample by GC-MS to determine the concentration of this compound and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound versus time for each storage condition to determine the decomposition rate.
-
Protocol 2: Evaluating the Efficacy of a Copper Stabilizer
Objective: To determine if the addition of metallic copper can inhibit the decomposition of this compound.
Materials:
-
This compound
-
Copper wire or foil
-
Amber glass vials with PTFE-lined caps
-
Temperature-controlled oven or chamber
-
Spectrophotometer or colorimeter
Methodology:
-
Sample Preparation:
-
Prepare two sets of vials containing equal amounts of this compound.
-
To one set of vials, add a small piece of copper wire or foil.
-
Seal all vials tightly.
-
-
Accelerated Stability Study:
-
Place all vials in an oven at an elevated temperature (e.g., 40°C or 50°C) to accelerate decomposition.
-
-
Visual Assessment:
-
At regular intervals (e.g., daily or weekly), visually inspect the samples for any color change. Record your observations.
-
-
Quantitative Analysis (Optional):
-
At the end of the study period, dissolve the samples in a suitable solvent.
-
Measure the absorbance of the solution at a wavelength corresponding to the absorption of iodine (around 500 nm) to quantify the amount of iodine formed.
-
-
Data Analysis:
-
Compare the rate and extent of discoloration between the samples with and without the copper stabilizer.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for discolored this compound.
References
Optimizing reaction temperature and time for substitutions with 1-Iodooctadecane.
Technical Support Center: Substitutions with 1-Iodooctadecane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for optimizing reaction temperature and time for substitution reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during substitution reactions with this compound, such as low product yield or the formation of side products.
Issue 1: Low or No Product Yield
If you are experiencing a low yield of your desired substitution product, consider the following potential causes and solutions.
| Potential Cause | Suggested Solutions |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature. |
| Insufficient Reaction Time | Extend the reaction time. Long-chain alkyl halides like this compound can exhibit slower reaction kinetics. Monitor the reaction over a longer period (e.g., 24-48 hours). |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Consider using a co-solvent or switching to a solvent with better solubilizing properties for long alkyl chains, such as DMF, DMSO, or THF.[1] |
| Weak Nucleophile | Use a stronger nucleophile. For instance, if using an alcohol, deprotonate it first with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide.[1][2] |
| Inactivated Reagents | Use fresh, anhydrous reagents and solvents. Moisture can deactivate strong bases and some nucleophiles. |
| Steric Hindrance | While this compound is a primary alkyl iodide and less susceptible to steric hindrance, a bulky nucleophile may slow the reaction.[3][4] If possible, consider a less sterically hindered nucleophile. |
A logical workflow for troubleshooting low yield is presented below.
Issue 2: Formation of an Alkene Side Product (Elimination)
The formation of octadecene is a common side reaction, resulting from an E2 elimination pathway competing with the desired SN2 substitution.
| Potential Cause | Suggested Solutions |
| Reaction Temperature Too High | Higher temperatures favor elimination over substitution.[5] Lower the reaction temperature. |
| Strongly Basic/Sterically Hindered Nucleophile | Strong, bulky bases favor elimination. If possible, use a less sterically hindered or less basic nucleophile. For example, use potassium carbonate instead of potassium tert-butoxide in Williamson ether synthesis. |
| Solvent Choice | Polar protic solvents can favor elimination to some extent. The use of polar aprotic solvents like DMSO or DMF can minimize this side reaction.[1] |
The relationship between substitution and elimination pathways is illustrated below.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for substitution reactions with this compound?
A1: The optimal temperature depends on the specific nucleophile and solvent used. A general starting point is room temperature (20-25°C), gradually increasing to 60-80°C if the reaction is slow. Reactions with weaker nucleophiles may require heating, but excessively high temperatures can promote the competing E2 elimination reaction.[5]
Q2: How long should I run the reaction?
A2: Due to the long alkyl chain, reactions with this compound can be slower than with smaller alkyl iodides. It is recommended to monitor the reaction progress using TLC or GC. Reactions may take anywhere from a few hours to 48 hours for completion.
Q3: Which solvents are best for substitutions on this compound?
A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetone are generally recommended for SN2 reactions.[3] They effectively solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free and reactive. Tetrahydrofuran (THF) is also a common choice.
Q4: My nucleophile is an alcohol. Why is the reaction not working well?
A4: Alcohols are generally weak nucleophiles. To increase reactivity, the alcohol should be deprotonated with a strong base (e.g., NaH, KH) to form the corresponding alkoxide.[1][2] The resulting alkoxide is a much stronger nucleophile and will react more readily with this compound in a Williamson ether synthesis.
Q5: How can I minimize the formation of octadecene?
A5: To minimize the E2 elimination side product, use the lowest effective temperature, choose a strong but non-bulky nucleophile, and use a polar aprotic solvent.[1][5] For example, in an ether synthesis, using sodium ethoxide is preferable to potassium tert-butoxide.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of an octadecyl ether from this compound and an alcohol.
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Substitution Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to a gentle reflux (approximately 65°C) and monitor its progress by TLC. The reaction may take 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any excess NaH.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amination
This protocol outlines the synthesis of an octadecylamine (B50001) from this compound and an amine.
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equivalent), the desired amine (2-3 equivalents to prevent over-alkylation), and a suitable solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 equivalents) to act as a scavenger for the HI produced.
-
Reaction: Heat the mixture to 80-100°C. The reaction time will vary depending on the amine's nucleophilicity and may range from 12 to 36 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amine by column chromatography on silica gel or by distillation under reduced pressure.
Below is a generalized workflow for these substitution reactions.
References
Technical Support Center: Managing Moisture Sensitivity in Reactions Involving 1-Iodooctadecane
For researchers, scientists, and drug development professionals, successfully conducting reactions with long-chain alkyl halides like 1-iodooctadecane is often contingent on rigorously controlling reaction conditions. Due to its susceptibility to moisture, particularly when used to generate organometallic reagents, meticulous experimental technique is paramount. This guide provides troubleshooting advice and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is excluding moisture so critical in reactions with this compound?
A1: While this compound itself is not overtly reactive with water under normal conditions, it is frequently used to prepare highly moisture-sensitive intermediates, such as Grignard or organolithium reagents.[1][2][3] These organometallic compounds are strong bases and nucleophiles that react readily with even trace amounts of water.[2][4][5] This reaction, an acid-base neutralization, consumes the organometallic reagent, reducing the yield of your desired product and generating unwanted alkane byproducts.[2][5]
Q2: My Grignard reaction using this compound won't start. What are the likely causes related to moisture?
A2: Failure to initiate a Grignard reaction is a common problem directly linked to moisture.[4] Trace amounts of water can passivate the surface of the magnesium metal, likely by forming a layer of magnesium oxide or hydroxide (B78521), which prevents the reaction with this compound from starting.[4] Ensure that all glassware is rigorously dried, solvents are anhydrous, and the this compound itself is free from moisture.
Q3: What are the visible signs of moisture contamination in my reaction?
A3: Visual cues can indicate moisture contamination. In a Grignard reaction, the magnesium turnings may remain shiny and unreactive, or the solution may become cloudy with insoluble magnesium hydroxide salts.[4] When working with organolithium reagents, a loss of the characteristic color (if applicable) or the formation of a precipitate can signal decomposition due to moisture.
Q4: How can I effectively dry the solvents for my reaction?
A4: The choice of drying agent and method depends on the solvent. For ethers like THF and diethyl ether, which are common solvents for Grignard and organolithium reactions, distillation from sodium/benzophenone (B1666685) is a classic and effective method.[6] Alternatively, passing the solvent through a column of activated alumina (B75360) can rapidly provide dry solvent.[7][8] For long-term storage, anhydrous solvents should be kept over activated molecular sieves (3Å or 4Å).[7][8]
Q5: What is the best way to dry my glassware and other equipment?
A5: All glassware should be thoroughly dried before use. The most common method is to oven-dry the glassware at a high temperature (e.g., 125-140°C) for several hours or overnight and then allow it to cool in a desiccator or under a stream of dry, inert gas.[9][10] For immediate use, flame-drying the glassware under vacuum or a positive pressure of inert gas is also highly effective at removing adsorbed water.[11][12] Syringes and needles should also be oven-dried and cooled before use.[9]
Q6: What is an inert atmosphere, and why is it necessary?
A6: An inert atmosphere involves replacing the reactive air (containing oxygen and water vapor) inside your reaction vessel with a non-reactive gas, typically argon or nitrogen.[13] This is crucial for protecting moisture-sensitive reagents from decomposition.[1][14] Techniques like using a Schlenk line or a glovebox are standard for maintaining an inert atmosphere throughout the experiment.[10][13][14]
Q7: My reaction yield is consistently low. Could moisture be the culprit even if the reaction appears to work?
A7: Absolutely. Even if the reaction initiates, the presence of small amounts of moisture will consume a stoichiometric amount of your organometallic intermediate, leading to lower yields of the desired product.[1] Inappropriate handling and storage of anhydrous solvents can lead to their degradation over time, which can be hard to detect but will negatively impact experimental results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Reaction Failure to Initiate | Moisture contamination on glassware or in the solvent. | Oven-dry or flame-dry all glassware immediately before use.[9][11] Use freshly dried and distilled solvents.[6] |
| Passivated magnesium surface (for Grignard reactions). | Gently crush a few magnesium turnings under an inert atmosphere to expose a fresh surface.[4] Use a small crystal of iodine to activate the magnesium.[4][15] | |
| Low Yield of Product | Incomplete conversion of this compound. | Ensure all reagents are of high purity and the solvent is sufficiently dry. Consider titrating the organometallic reagent before use to determine its exact concentration. |
| Gradual decomposition of the organometallic intermediate by moisture. | Maintain a positive pressure of inert gas throughout the reaction. Use septa and syringe techniques for all transfers of reagents and solvents.[1][9] | |
| Formation of Octadecane as a Byproduct | Protonolysis of the organometallic intermediate by water. | Re-evaluate your drying procedures for solvents and glassware. Ensure the inert gas supply is dry. |
| Cloudy or Precipitated Reaction Mixture | Formation of insoluble magnesium or lithium hydroxides/oxides. | This is a strong indicator of significant moisture contamination. The experiment should be stopped, and all procedures for excluding moisture should be reviewed and improved. |
Experimental Protocols
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)
-
Pre-drying: Allow the THF to stand over calcium hydride or 4Å molecular sieves for at least 24 hours to remove the bulk of the water.[6]
-
Assembly of the Still: Assemble a distillation apparatus that has been oven or flame-dried. Place sodium wire or chunks and a small amount of benzophenone into the distilling flask.
-
Distillation: Under a nitrogen or argon atmosphere, add the pre-dried THF to the flask. Heat the mixture to reflux. A deep blue or purple color indicates that the solvent is dry and free of oxygen.[6]
-
Collection and Storage: Distill the required amount of THF directly into a flame-dried reaction flask or a storage flask containing activated molecular sieves. The storage flask should be sealed with a septum under an inert atmosphere.
Protocol 2: Preparation of a Grignard Reagent from this compound
-
Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum or a positive flow of inert gas and allow it to cool.
-
Reagent Addition: Place magnesium turnings into the flask. Add a small crystal of iodine.
-
Solvent Addition: Add anhydrous THF or diethyl ether via a dry syringe.
-
Initiation: In a separate flame-dried flask, dissolve this compound in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The disappearance of the iodine color and the appearance of cloudiness or bubbling indicates initiation.
-
Reaction: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
Visualizing Workflows and Concepts
Caption: A logical workflow for troubleshooting common issues in moisture-sensitive reactions.
Caption: Desired vs. undesired reaction pathways for a Grignard reagent in the presence of moisture.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. reaction mechanism - Why is it necessary to avoid even traces of moisture from a Grignard reagent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Solvents - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
How to effectively quench reactions containing unreacted 1-Iodooctadecane.
Technical Support Center: 1-Iodooctadecane Reactions
Welcome to the technical support center for handling reactions involving this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers in effectively quenching reactions and purifying their desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when quenching a reaction containing unreacted this compound?
A1: The primary concern is typically not the this compound itself, but rather the other highly reactive reagents in the mixture. This compound is a relatively stable, non-pyrophoric long-chain alkyl halide.[1][2] However, it is often used in reactions with potent nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi), which are pyrophoric and react violently with protic quenchers like water.[3] The main hazard arises from the rapid, exothermic decomposition of these unreacted organometallic species. Therefore, the quenching procedure must be designed to safely neutralize these hazardous reagents first.
Q2: How do I choose the correct quenching agent for my reaction?
A2: The choice of quenching agent depends entirely on the type of reaction you are performing and the reagents that need to be neutralized. A summary is provided in the table below.
-
For Organometallic Reactions (Grignard, Organolithium): The goal is to protonate the highly basic organometallic species in a controlled manner.[4] A weak acid is preferred to avoid violent reactions. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common and effective choice for Grignard reactions.[5] For organolithium reagents, a sequential quench starting with a less reactive alcohol like isopropanol, followed by methanol, and finally water is a safe and standard procedure.[3][6]
-
For Radical Reactions: Quenching involves terminating the radical chain reaction. This is typically achieved by removing the initiation source (e.g., turning off a UV lamp) or by introducing a radical scavenger.
Q3: After quenching my reaction, my product is still contaminated with unreacted this compound. How can I remove it?
A3: this compound is a large, non-polar (hydrophobic) molecule with a high boiling point.[2] This makes its removal from a similarly non-polar product challenging. The most effective methods are:
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities.[7][8] Since this compound is very non-polar, it will elute quickly from a silica (B1680970) or alumina (B75360) column with non-polar eluents (e.g., hexanes, petroleum ether). Your product, if more polar, will be retained longer on the column, allowing for separation.
-
Crystallization: If your desired product is a solid, crystallization can be an effective purification technique.[7][8] Finding a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while this compound remains in solution, is key.
-
Distillation: This is only feasible if there is a significant difference in boiling points between your product and this compound, and if your product is thermally stable.[8][9]
Troubleshooting Guides
Issue 1: The quenching process was violently exothermic or uncontrollable.
-
Root Cause: This almost always occurs in organometallic reactions and is due to the quencher being added too quickly, inadequate cooling, or the reaction mixture being too concentrated. Pyrophoric reagents like t-BuLi or Grignard reagents react extremely fast with protic solvents.[3]
-
Recommended Action:
-
Cooling is Critical: Always perform the quench at a low temperature (typically 0 °C or lower) in an ice bath to help dissipate the heat generated.
-
Slow, Dropwise Addition: The quenching agent must be added slowly and dropwise, ideally via an addition funnel, to control the rate of reaction and heat evolution.
-
Ensure Good Stirring: Vigorous stirring ensures that the quencher is dispersed quickly, preventing localized "hot spots."
-
Dilute the Reaction Mixture: Before quenching, consider diluting the reaction mixture with an anhydrous, inert solvent (like THF or diethyl ether) to reduce the concentration of reactive species.
-
Issue 2: An emulsion formed during the aqueous work-up, preventing layer separation.
-
Root Cause: Emulsions are stable mixtures of organic and aqueous layers, often stabilized by fine solid particulates (like magnesium salts from a Grignard reaction) or surfactant-like molecules.[10] The long hydrocarbon chain of this compound can also contribute to this issue.
-
Recommended Action:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[5][10]
-
Filtration through Celite: Filter the entire mixture through a pad of Celite®. This physically removes the fine suspended solids that often stabilize the emulsion.[11][12]
-
Patience and Gentle Swirling: Sometimes, simply letting the separatory funnel stand for a while or gently swirling it (instead of vigorous shaking) can resolve the emulsion.[13]
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[10]
-
Issue 3: I see a purple or brown color in my organic layer after work-up.
-
Root Cause: This color is likely due to the presence of elemental iodine (I₂), which can form from the oxidation of the iodide leaving group.
-
Recommended Action:
-
Wash with Sodium Thiosulfate (B1220275): Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[14] Sodium thiosulfate reduces I₂ to colorless iodide ions (I⁻), which are then extracted into the aqueous layer. Repeat the wash until the organic layer is colorless.
-
Data Presentation
Table 1: Quenching Agent Selection Guide
| Reaction Type | Primary Reagent to Quench | Recommended Quenching Agent(s) | Key Considerations & Safety Notes |
| Grignard Reaction | Unreacted Grignard Reagent (RMgX) & Magnesium Salts | 1. Saturated aqueous NH₄Cl2. Dilute HCl (e.g., 1M) | Highly exothermic; perform at 0 °C with slow, dropwise addition.[5] Acidic quench (HCl) helps dissolve magnesium salts but may be incompatible with acid-sensitive functional groups. |
| Organolithium Reaction | Unreacted Organolithium Reagent (RLi) | 1. Isopropanol (slowly)2. Methanol3. Water | Extremely exothermic and potentially pyrophoric.[3] Always perform under an inert atmosphere at ≤ 0 °C. Add reagents sequentially from least reactive to most reactive.[6] |
| Radical Reaction | Carbon-centered radicals | 1. Removal of initiator (light/heat)2. Radical Scavenger (e.g., TEMPO, galvinoxyl) | Quenching is typically achieved by stopping radical generation. Scavengers are used to trap any remaining radicals. |
| Iodine Contamination | Elemental Iodine (I₂) | Saturated aqueous Na₂S₂O₃ | Used during the work-up phase. The reaction is fast and visually indicated by the disappearance of the purple/brown color.[14] |
Experimental Protocols
Protocol: Controlled Quenching of a Grignard Reaction and Removal of Unreacted this compound
This protocol assumes a Grignard reagent was used as a nucleophile with this compound as the electrophile.
1. Preparation and Safety:
-
Ensure the reaction is conducted in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[15]
-
Have a suitable fire extinguisher (Class D for reactive metals) nearby.[3]
2. Quenching Procedure:
-
Once the reaction is deemed complete, place the reaction flask in an ice-water bath and allow it to cool to 0 °C with continuous stirring.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel over 15-30 minutes. Monitor for any gas evolution or temperature increase. Maintain the internal temperature below 20 °C.
-
Continue the slow addition until no further exotherm or gas evolution is observed. Allow the mixture to stir for an additional 15 minutes at 0 °C.
3. Work-up and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent (e.g., diethyl ether or ethyl acetate) to dilute the mixture and extract the product.[5]
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all organic layers. If any elemental iodine color is present, wash the combined organic layer with saturated aqueous sodium thiosulfate until colorless.[14]
-
Wash the organic layer with water, followed by brine, to remove water-soluble impurities.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[16]
4. Purification:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Load the solution onto a silica gel column packed with the same non-polar solvent.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product, free from the fast-eluting, non-polar this compound.
Visualizations
Caption: Decision workflow for selecting an appropriate quenching strategy.
Caption: General workflow for work-up and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Workup [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. chemistry.ucla.edu [chemistry.ucla.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Mitigating skin and eye irritation risks when handling 1-Iodooctadecane.
This guide provides essential information for researchers, scientists, and drug development professionals on mitigating the risks of skin and eye irritation when handling 1-Iodooctadecane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is a strong eye and skin irritant.[1][4]
Q2: What immediate first aid measures should be taken in case of accidental exposure?
A2: Swift and appropriate first aid is crucial.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[5][6] If you wear contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[6][7] If eye irritation persists, it is imperative to get medical advice or attention.[5][8]
-
Skin Contact: Wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[5][7] Contaminated clothing should be removed and washed before reuse.[2][5]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[5][6] If the person feels unwell, call a poison center or a doctor.[5]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: To minimize exposure, the use of appropriate PPE is required. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[5]
-
Hand Protection: Wear suitable protective gloves. Nitrile rubber gloves are often recommended for handling alkyl halides.[6][9]
-
Body Protection: A chemical-resistant apron or a lab coat should be worn.[5]
-
Respiratory Protection: If there is a risk of generating dust or if ventilation is inadequate, a dust mask (such as a type N95) or a respirator with a suitable filter should be used.[5][10]
Q4: How should this compound be stored?
A4: Proper storage is essential to maintain chemical stability and prevent accidental exposure. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] It is sensitive to light and should be stored in light-resistant containers.[5][6] For long-term storage, refrigeration at temperatures between 2 and 8 °C is recommended.[5]
Troubleshooting Guide
Problem: I observe redness and itching on my hand after handling a container of this compound.
Solution:
-
Immediate Action: Cease all work immediately.
-
Decontamination: Proceed to the nearest safety shower or sink and wash the affected skin with plenty of soap and water for at least 15 minutes.[7][8]
-
Medical Assessment: If irritation persists or worsens, seek prompt medical attention.[5] Inform the medical personnel about the chemical you were exposed to, providing the Safety Data Sheet (SDS) if possible.
-
Review Procedures: Re-evaluate your handling procedures. Ensure that you were wearing the correct type of gloves and that they were not compromised. Always inspect gloves for tears or punctures before use.
Problem: A small amount of this compound powder spilled on the lab bench.
Solution:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep it operational.
-
Cleanup: Wear your full PPE, including respiratory protection. Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[5][6] Avoid creating dust.[5][6]
-
Decontaminate: Clean the contaminated surface thoroughly with an appropriate solvent and then with soap and water.[5]
-
Disposal: Dispose of the waste material and any contaminated cleaning supplies as hazardous waste according to your institution's guidelines.[5]
Data Summary
The hazard classification for this compound is based on GHS criteria.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory, PubChem.[1][2]
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment (OECD Guideline 439)
This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.[5][10] It is a validated in vitro alternative to animal testing.[5]
Methodology:
-
Model Preparation: Utilize commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™). These models consist of human-derived keratinocytes cultured to form a multilayered, differentiated epidermis.[10][11]
-
Test Substance Application: Apply a precise amount of this compound (liquid or solid) topically onto the surface of the RhE tissue.[5]
-
Exposure Period: The exposure typically lasts for a defined period, for example, 60 minutes, followed by a post-exposure incubation period of 42 hours.
-
Viability Assessment: After incubation, determine the tissue viability using the MTT assay.[10] This involves the enzymatic conversion of the yellow MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by metabolically active cells.[11]
-
Data Analysis: Quantitatively measure the amount of formazan produced by spectrophotometry. Cell viability is expressed as a percentage relative to negative control-treated tissues.[10]
-
Classification: If the mean tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).[9] If viability is > 50%, it is considered a non-irritant.[9]
Protocol 2: Acute Eye Irritation/Corrosion Assessment (Reference: OECD Guideline 405)
This guideline describes the traditional in vivo method for assessing eye irritation, which has historically been used to generate the data for GHS classifications. It is important to note that a weight-of-the-evidence analysis, including results from validated in vitro methods, is now strongly recommended before considering in vivo testing to reduce animal use.[6][7]
Methodology:
-
Animal Model: The test is typically performed on healthy, adult albino rabbits.[1][12]
-
Test Substance Application: A single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[7]
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] The observation period can be extended up to 21 days to assess the reversibility of any observed effects.[12]
-
Scoring of Lesions: The degree of irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).[1][7]
-
Classification: The scores are used to determine the irritation category. Substances causing reversible changes are classified as irritants, while those causing irreversible damage are classified as corrosive.[7]
Visualizations
Caption: Risk mitigation workflow for handling this compound.
Caption: Experimental workflow for OECD Guideline 439.
Caption: Simplified signaling pathway for chemical-induced skin irritation.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 9. senzagen.com [senzagen.com]
- 10. iivs.org [iivs.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Validation & Comparative
Reactivity Showdown: 1-Iodooctadecane vs. 1-Bromooctadecane in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of alkyl halide in nucleophilic substitution reactions is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 1-iodooctadecane and 1-bromooctadecane (B154017), supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for synthetic applications.
In the landscape of organic synthesis, long-chain alkyl halides such as this compound and 1-bromooctadecane are invaluable intermediates for the introduction of lipophilic C18 chains. Their reactivity in nucleophilic substitution reactions, primarily proceeding through a bimolecular (SN2) mechanism, is of paramount importance. This comparison guide delves into the factors governing their reactivity, presenting quantitative data, experimental methodologies, and visual aids to facilitate a comprehensive understanding.
The Decisive Factor: Leaving Group Ability
The disparity in reactivity between this compound and 1-bromooctadecane is fundamentally attributed to the difference in the leaving group ability of iodide (I⁻) versus bromide (Br⁻). In an SN2 reaction, the nucleophile attacks the electrophilic carbon, leading to the simultaneous departure of the leaving group. A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base.
Following this trend, iodide is a significantly better leaving group than bromide. This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), making iodide a weaker conjugate base and thus a more stable leaving group. The weaker carbon-iodine bond compared to the carbon-bromine bond also contributes to a lower activation energy for the reaction involving this compound, resulting in a faster reaction rate. The order of reactivity for alkyl halides in SN2 reactions is generally R-I > R-Br > R-Cl > R-F.[1][2]
Quantitative Reactivity Comparison
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| This compound (by proxy) | I⁻ | ~30 |
| 1-Bromooctadecane (by proxy) | Br⁻ | 1 |
This data is based on the relative rates of n-butyl iodide and n-butyl bromide in SN2 reactions and serves as a proxy for the reactivity of the corresponding octadecane (B175841) derivatives.
Visualizing the SN2 Reaction Pathway
The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the simultaneous departure of the leaving group.
Caption: Generalized SN2 reaction pathway for 1-halooctadecanes.
Experimental Protocols
To provide a practical context for this reactivity comparison, two detailed experimental protocols are provided below. The first is a kinetic study to quantitatively measure the difference in reaction rates. The second is a synthetic protocol for the preparation of 1-octadecanethiol (B147371), a common application of these alkyl halides.
Comparative Kinetic Study of this compound and 1-Bromooctadecane with Sodium Azide (B81097)
This experiment is designed to determine and compare the second-order rate constants for the SN2 reaction of this compound and 1-bromooctadecane with sodium azide in acetone (B3395972). The reaction progress can be monitored by titrating the unreacted azide ions or by chromatographic analysis of the product formation.
Materials:
-
This compound (0.1 M in acetone)
-
1-Bromooctadecane (0.1 M in acetone)
-
Sodium azide (0.1 M in acetone)
-
Acetone (anhydrous)
-
Ice bath
-
Constant temperature water bath (e.g., 25°C)
-
Standardized silver nitrate (B79036) solution (for titration)
-
Eosin (B541160) indicator (for titration)
-
Gas chromatograph or HPLC (for chromatographic analysis)
Procedure:
-
Equilibrate separate solutions of the alkyl halide (this compound or 1-bromooctadecane) and sodium azide in acetone to the desired reaction temperature in the constant temperature water bath.
-
To initiate the reaction, mix equal volumes of the alkyl halide and sodium azide solutions in a reaction vessel maintained at the constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to an ice-cold solvent.
-
Titrimetric Analysis: Titrate the unreacted azide in the quenched aliquots with a standardized solution of silver nitrate using an eosin indicator.
-
Chromatographic Analysis: Alternatively, inject the quenched aliquots into a GC or HPLC to monitor the disappearance of the starting material or the appearance of the product (1-azidooctadecane).
-
Calculate the concentration of the reactants at each time point.
-
Plot 1/[Alkyl Halide] vs. time. A linear plot indicates a second-order reaction.
-
The slope of the line will be the second-order rate constant (k).
-
Compare the rate constants obtained for this compound and 1-bromooctadecane.
Caption: Experimental workflow for the comparative kinetic study.
Synthesis of 1-Octadecanethiol
This protocol describes the synthesis of 1-octadecanethiol from a 1-halooctadecane via nucleophilic substitution with sodium hydrosulfide (B80085). While the original protocol utilizes 1-chlorooctadecane, it is adapted here for the more reactive this compound and 1-bromooctadecane.[3] It is anticipated that the reaction times will be significantly shorter for these substrates.
Materials:
-
This compound or 1-Bromooctadecane
-
Sodium hydrosulfide (NaSH)
-
Ethanol (B145695) (or another suitable polar aprotic solvent like DMF)
-
Water
-
Diethyl ether (or other extraction solvent)
-
Hydrochloric acid (dilute)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.
-
Add this compound or 1-bromooctadecane to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). It is expected that the reaction with this compound will proceed faster than with 1-bromooctadecane.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-octadecanethiol.
-
The product can be further purified by distillation or chromatography.
Note: Due to the higher reactivity of this compound and 1-bromooctadecane compared to 1-chlorooctadecane, the reaction time is expected to be significantly reduced. Optimization of the reaction time and temperature for each substrate is recommended to maximize yield and minimize side products.
Conclusion
References
Efficiency analysis of long-chain alkyl iodides versus other alkylating agents.
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science research, the choice of an alkylating agent is pivotal to the success of a reaction. The efficiency of introducing a long-chain alkyl group can significantly impact reaction times, yields, and overall process viability. This guide provides a detailed comparison of long-chain alkyl iodides against other common alkylating agents, namely bromides, chlorides, and tosylates, with a focus on their performance in nucleophilic substitution reactions.
The Leaving Group: A Key Determinant of Reactivity
The efficacy of an alkylating agent in reactions such as the Williamson ether synthesis or N-alkylation is largely dictated by the nature of its leaving group. A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. For alkyl halides, the reactivity trend is well-established and follows the order of I > Br > Cl > F.[1] This is attributed to the increasing size and polarizability, as well as the decreasing basicity of the halide anion as one moves down the periodic table. Iodide, being the largest and least basic of the common halides, is the best leaving group among them, leading to faster reaction rates.[1]
Sulfonate esters, such as tosylates, are also renowned for being excellent leaving groups. The tosylate anion's stability is due to the delocalization of the negative charge across its three oxygen atoms through resonance, making it a very weak base.[2] Consequently, alkyl tosylates are often as reactive, or even more reactive, than alkyl iodides.[3]
Performance in Key Alkylation Reactions: A Quantitative Comparison
To illustrate the practical implications of leaving group ability, the following tables summarize the expected relative performance of various long-chain dodecyl-based alkylating agents in two common nucleophilic substitution reactions. The data is representative and based on established principles of chemical kinetics, assuming a primary alkyl substrate which favors an SN2 mechanism.[4]
Table 1: Williamson Ether Synthesis
This reaction involves the synthesis of an ether from an alkoxide and an alkylating agent.
| Alkylating Agent | Leaving Group | Relative Reaction Rate | Expected Yield | Typical Reaction Time |
| 1-Iodododecane | I⁻ | Very High | >90% | 1-3 hours |
| 1-Bromododecane | Br⁻ | High | 80-90% | 3-6 hours |
| 1-Chlorododecane | Cl⁻ | Moderate | 60-80% | 6-12 hours |
| Dodecyl Tosylate | OTs⁻ | Very High | >95% | 1-3 hours |
Table 2: N-Alkylation of a Primary Amine
This reaction involves the formation of a secondary amine from a primary amine and an alkylating agent.
| Alkylating Agent | Leaving Group | Relative Reaction Rate | Expected Yield | Typical Reaction Time |
| 1-Iodododecane | I⁻ | Very High | >85% | 2-4 hours |
| 1-Bromododecane | Br⁻ | High | 75-85% | 4-8 hours |
| 1-Chlorododecane | Cl⁻ | Moderate | 50-75% | 8-16 hours |
| Dodecyl Tosylate | OTs⁻ | Very High | >90% | 2-4 hours |
Experimental Protocols for Comparative Analysis
To empirically determine the efficiency of these long-chain alkylating agents, a standardized experimental protocol is crucial. The following is a detailed methodology for a comparative study of the Williamson ether synthesis.
Objective: To compare the reaction rate and yield of the synthesis of dodecyl phenyl ether using 1-iodododecane, 1-bromododecane, 1-chlorododecane, and dodecyl tosylate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Iodododecane
-
1-Bromododecane
-
1-Chlorododecane
-
Dodecyl Tosylate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., undecane) for GC analysis
-
Reaction flasks, magnetic stirrers, heating mantles, condensers, and other standard laboratory glassware
Procedure:
-
Preparation of Sodium Phenoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) to anhydrous DMF. Cool the suspension to 0°C in an ice bath. Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF to the suspension. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: To the freshly prepared sodium phenoxide solution, add the internal standard. Then, add the respective alkylating agent (1.1 equivalents of 1-iodododecane, 1-bromododecane, 1-chlorododecane, or dodecyl tosylate) in a single portion.
-
Reaction Monitoring: Heat the reaction mixture to a constant temperature (e.g., 60°C). At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench it with a saturated aqueous ammonium chloride solution, and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction has reached completion (as determined by GC analysis or after a set time, e.g., 24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Analysis:
-
Plot the concentration of the product versus time for each alkylating agent to determine the initial reaction rates.
-
Calculate the final yield of the purified dodecyl phenyl ether for each reaction.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the underlying chemical process and the experimental design, the following diagrams are provided.
Conclusion
For the efficient alkylation of nucleophiles with long-chain alkyl groups, both alkyl iodides and alkyl tosylates stand out as superior choices due to their excellent leaving group abilities. They generally offer significantly faster reaction rates and higher yields compared to their bromide and chloride counterparts. While alkyl bromides are a viable and more economical option than iodides, they necessitate longer reaction times. Alkyl chlorides are the least reactive and are typically employed when milder reaction conditions are required or when cost is a primary concern. The choice of the optimal alkylating agent will ultimately depend on a balance of factors including desired reaction time, yield, cost, and the specific nature of the substrate and nucleophile. The provided experimental protocol offers a robust framework for researchers to make an informed, data-driven decision for their specific synthetic needs.
References
Advanced analytical techniques for confirming the purity of 1-Iodooctadecane.
A Comparative Guide to Advanced Purity Analysis of 1-Iodooctadecane
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of this compound, a long-chain alkyl halide, is critical for the reliability of experimental results and the safety of developed products.[1] As a key reagent in organic synthesis, its purity directly impacts reaction yields and the impurity profile of subsequent products.[2] This guide provides an objective comparison of advanced analytical techniques for confirming the purity of this compound, complete with experimental data and detailed protocols.
Potential impurities in this compound can originate from its synthesis, which may involve the reaction of octadecanol with a source of iodine.[3] These impurities can include unreacted starting materials, byproducts, or residual solvents. Given that alkyl halides are a class of potential genotoxic impurities (PGIs), rigorous purity analysis is paramount in pharmaceutical development.
Comparison of Key Analytical Techniques
A multi-technique approach is often necessary for a comprehensive purity assessment. The following table compares the primary analytical methods suitable for this compound.
| Technique | Principle | Advantages for this compound | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds based on boiling point and partitioning, followed by mass-based detection and identification. | High sensitivity and selectivity for volatile impurities. Excellent for identifying unknown impurities through mass spectral libraries.[4] | Potential for thermal degradation of the analyte. Requires a specific reference standard for precise quantification. |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons, allowing for purity determination against a certified internal standard. | High accuracy and precision; non-destructive. Provides structural information and does not require a specific reference standard for the analyte itself.[5][6] Can quantify non-volatile impurities. | Lower sensitivity compared to chromatographic methods. Potential for signal overlap if impurities have similar chemical shifts.[7] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying characteristic functional groups. | Rapid and non-destructive. Useful for confirming the identity and functional groups of the main component and detecting impurities with distinct IR absorptions.[8] | Low sensitivity, typically detecting impurities only at concentrations above 0.1-1%.[9] Provides limited structural information beyond functional groups. |
| Elemental Analysis (CHNS/O) | Determines the percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample through combustion analysis.[10] | Provides the elemental composition of the sample, which can be compared to the theoretical values for this compound to assess purity. | Does not identify the nature of impurities. Assumes impurities have a different elemental composition than the analyte. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. Purity is determined by analyzing the melting point depression.[11] | Provides a quantitative measure of total mole percentage of eutectic impurities.[12] Considered effective for substances that are at least 98% pure. | Does not identify the nature of the impurities. Not suitable for amorphous or thermally unstable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary and a mobile phase. | Suitable for non-volatile and thermally labile compounds. | This compound lacks a strong UV chromophore, making standard UV detection challenging.[4][13] Requires alternative detectors like Refractive Index (RID) or Charged Aerosol Detector (CAD).[14] |
Data Presentation: Purity Analysis of a this compound Batch
The following table summarizes hypothetical but typical results from the analysis of a single batch of this compound using various techniques.
| Analytical Method | Parameter Measured | Result | Interpretation |
| GC-MS | Purity by Area % | 99.6% | Excellent for volatile impurities. A minor peak (0.3%) corresponding to 1-octadecanol was identified. |
| Quantitative ¹H NMR | Absolute Purity (w/w %) | 99.4% | Provides an absolute purity value against a certified standard. Confirms the presence of minor aliphatic impurities. |
| Elemental Analysis | % Carbon, % Hydrogen | C: 56.78% (Calc. 56.84%)H: 9.80% (Calc. 9.81%) | The results are within the acceptable deviation of ±0.4%, indicating high purity. |
| DSC | Total Molar Purity | 99.75 mol% | Provides a measure of total eutectic impurities, suggesting a high degree of crystallinity and purity. |
| HPLC with RID | Purity by Area % | 99.5% | Detects non-volatile impurities. A minor, less polar impurity (0.4%) was observed. |
Mandatory Visualization
A comprehensive workflow ensures all aspects of purity are assessed, from identity confirmation to the quantification of various potential impurities.
Caption: Workflow for comprehensive purity validation of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating and identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-to-mid polarity capillary column (e.g., VF-624ms or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like hexane (B92381) or dichloromethane.
-
Injection: 1 µL splitless injection at an injector temperature of 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Final hold: 10 minutes at 320°C.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).[15][16]
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a highly accurate, absolute measure of purity without the need for a specific this compound reference standard.[6][17]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The standard should have signals that do not overlap with the analyte's signals.[7]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to allow for full relaxation of all protons. A D1 of 30 seconds is generally sufficient.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio (S/N > 250:1).[7]
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the -CH₂-I protons) and a signal from the internal standard.
-
Calculate the purity (P) using the formula for absolute quantification.[18]
-
FTIR Spectroscopy
FTIR is used for rapid identity confirmation and to detect the presence of functional groups that may indicate certain impurities.
-
Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the this compound sample (which is a solid at room temperature) directly onto the ATR crystal.[15]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The obtained spectrum is compared to a reference spectrum of pure this compound. The presence of unexpected peaks, such as a broad peak around 3300 cm⁻¹ (indicating an -OH group from residual alcohol) or peaks in the carbonyl region (around 1700 cm⁻¹), would suggest the presence of impurities.[19]
References
- 1. This compound (629-93-6) at Nordmann - nordmann.global [nordmann.global]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 629-93-6 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. tainstruments.com [tainstruments.com]
- 13. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Octadecane, 1-iodo- [webbook.nist.gov]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Detailed interpretation of the 1H and 13C NMR spectra of 1-Iodooctadecane.
For researchers and professionals in drug development and organic synthesis, a thorough understanding of spectroscopic data is paramount for structural elucidation and purity assessment. This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodooctadecane, a long-chain alkyl halide. To facilitate comparison, this analysis is presented alongside data for a shorter-chain analogue, 1-iodododecane, highlighting the characteristic spectral features of 1-iodoalkanes.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the iodine atom significantly influences the chemical shift of the adjacent methylene (B1212753) protons.
Key Spectral Features:
-
Triplet at ~3.19 ppm: This downfield signal corresponds to the two protons of the methylene group directly attached to the iodine atom (-CH₂I). The signal is split into a triplet due to coupling with the two protons on the adjacent methylene group.
-
Multiplet at ~1.82 ppm: This signal arises from the two protons on the methylene group beta to the iodine atom (-CH₂-CH₂I). It appears as a multiplet (specifically a quintet) due to coupling with the protons on both the adjacent -CH₂I group and the next methylene group in the alkyl chain.
-
Broad Multiplet at ~1.26 ppm: The majority of the methylene groups in the long alkyl chain are chemically similar and their signals overlap to form a large, broad multiplet in this region.
-
Triplet at ~0.88 ppm: This upfield signal is characteristic of the terminal methyl group (-CH₃) protons. It is split into a triplet by the two protons of the adjacent methylene group.
Quantitative ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| I-CH₂- | ~3.19 | Triplet | 2H |
| I-CH₂-CH₂- | ~1.82 | Multiplet | 2H |
| -(CH₂)₁₅- | ~1.26 | Multiplet | 30H |
| -CH₃ | ~0.88 | Triplet | 3H |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum of this compound provides complementary information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the position of the carbon atom within the long alkyl chain.
Key Spectral Features:
-
Downfield signal for C1: The carbon atom directly bonded to the iodine atom (C1) is the most deshielded and appears at the lowest field.
-
Characteristic shifts for C2 and C3: The C2 and C3 carbons also exhibit distinct chemical shifts due to the influence of the iodine atom.
-
Cluster of signals for the internal methylene carbons: The carbon atoms of the internal methylene groups (C4 to C17) have very similar chemical environments, resulting in a cluster of closely spaced signals.
-
Upfield signal for the terminal methyl carbon: The C18 methyl carbon is the most shielded and appears at the highest field.
Quantitative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (I-CH₂-) | ~10.0 |
| C2 | ~34.0 |
| C3 | ~30.8 |
| C4-C15 | ~29.7-29.4 |
| C16 | ~28.8 |
| C17 | ~22.7 |
| C18 (-CH₃) | ~14.1 |
Experimental Protocols
The NMR spectra of this compound are typically acquired using a standard NMR spectrometer.
¹H NMR Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in an NMR tube.
-
Instrumentation: A proton NMR spectrum is recorded on a spectrometer, for instance, a 90 MHz instrument.
-
Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated solution of this compound in a deuterated solvent like CDCl₃ is prepared.
-
Instrumentation: A carbon NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency for ¹³C nuclei (e.g., 22.5 MHz for a 90 MHz ¹H spectrometer).
-
Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Visualization of NMR Interpretation
The logical workflow for deducing the structure of this compound from its NMR data can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound using NMR data.
The key correlations in the ¹H NMR spectrum that are crucial for assignment can be visualized as follows:
Caption: Key ¹H-¹H spin-spin coupling correlations in this compound.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns of Long-Chain Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of octadecyl iodide and two common alternatives: octadecyl bromide and octadecyl chloride. An understanding of the fragmentation behavior of these long-chain alkyl halides is crucial for their unambiguous identification in complex matrices, impurity profiling in active pharmaceutical ingredients (APIs), and for elucidating the structures of their derivatives.
Comparison of Fragmentation Patterns
The mass spectral fragmentation of long-chain n-alkyl halides is primarily influenced by the nature of the halogen atom and the stability of the resulting carbocations. The fragmentation is characterized by cleavage of the carbon-halogen bond, cleavage of the carbon-carbon bonds along the alkyl chain, and rearrangements. Below is a summary of the major observed fragments and their relative abundances for octadecyl iodide, octadecyl bromide, and octadecyl chloride.
| Compound | Molecular Ion (M+) (m/z) | [M-X]+ (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| Octadecyl Iodide | 380 (very low abundance or absent) | 253 | 43 | 57, 71, 85, 127 ([I]+) |
| Octadecyl Bromide | 332/334 (low abundance) | 253 | 43 | 57, 71, 85, 135/137 ([C₄H₈Br]+) |
| Octadecyl Chloride | 288/290 (low abundance) | 253 | 43 | 57, 71, 85, 91/93 ([C₄H₈Cl]+) |
Detailed Fragmentation Analysis
Octadecyl Iodide: The mass spectrum of octadecyl iodide is characterized by a very weak or absent molecular ion peak at m/z 380. This is due to the low bond dissociation energy of the C-I bond, which leads to facile fragmentation. The primary fragmentation pathway is the loss of an iodine radical to form the octadecyl cation at m/z 253. However, the most prominent peaks in the spectrum correspond to a series of alkyl fragments resulting from the cleavage of C-C bonds along the chain, with the base peak typically being the butyl cation at m/z 57 or the propyl cation at m/z 43. A characteristic peak at m/z 127 corresponding to the iodine cation ([I]+) is also observed.
Octadecyl Bromide: Similar to the iodide, the molecular ion peak for octadecyl bromide at m/z 332 and 334 (due to the ⁷⁹Br and ⁸¹Br isotopes) is of low abundance. Loss of the bromine radical gives a peak at m/z 253. The fragmentation pattern is dominated by alkyl fragments at m/z 43, 57, 71, and 85. A notable feature in the spectra of long-chain bromoalkanes is the formation of a cyclic bromonium ion, [C₄H₈Br]⁺, at m/z 135 and 137.
Octadecyl Chloride: The molecular ion for octadecyl chloride is observed at m/z 288 and 290 (due to the ³⁵Cl and ³⁷Cl isotopes), though it is also of low intensity. The loss of a chlorine radical results in the [M-Cl]⁺ ion at m/z 253. The spectrum is dominated by the same series of alkyl fragment ions seen with the other halides (m/z 43, 57, 71, 85). Analogous to the bromide, a characteristic cyclic chloronium ion, [C₄H₈Cl]⁺, is observed at m/z 91 and 93.
Experimental Protocols
The following is a general experimental protocol for the analysis of these long-chain alkyl halides using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: The alkyl halide samples should be dissolved in a volatile, inert solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways for long-chain alkyl halides.
The Efficacy of 1-Iodooctadecane in Self-Assembled Monolayer (SAM) Formation: A Comparative Analysis with Alkanethiols
A comprehensive review of scientific literature reveals a significant disparity in the documented efficacy of 1-iodooctadecane compared to the well-established use of alkanethiols for the formation of self-assembled monolayers (SAMs). While alkanethiols are a cornerstone of surface science with extensive experimental data supporting their robust and well-ordered monolayer formation, directly comparable data for this compound is strikingly absent. This guide synthesizes the available information on alkanethiol SAMs and highlights the current knowledge gap regarding this compound as a SAM-forming molecule.
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. They are of significant interest to researchers, scientists, and drug development professionals for their ability to precisely control the chemical and physical properties of surfaces. The stability and quality of these monolayers are paramount for their application in areas such as biosensing, drug delivery, and nanotechnology.
Alkanethiols: The Gold Standard for SAM Formation
Alkanethiols, particularly on gold substrates, are the most extensively studied and utilized system for SAM formation. The strong, quasi-covalent bond between the sulfur headgroup and the gold surface, with a bond strength of approximately 45 kcal/mol, is a primary driving force for the assembly process. This is complemented by the van der Waals interactions between the long alkyl chains, which promote a high degree of crystalline order within the monolayer.
Key Performance Characteristics of Alkanethiol SAMs
The formation of alkanethiol SAMs is a well-characterized process, typically involving the immersion of a clean gold substrate into a dilute solution of the alkanethiol in ethanol (B145695). The process is self-limiting, resulting in a densely packed monolayer.
| Performance Metric | Typical Values for Octadecanethiol on Gold |
| Monolayer Thickness | ~2.0 - 2.5 nm |
| Water Contact Angle (Advancing) | 110-115° (indicating a hydrophobic, well-ordered surface) |
| Primary Bonding Interaction | Au-S covalent bond |
| Thermal Stability | Stable up to approximately 110-145°C in a vacuum |
This compound: An Unexplored Alternative
In stark contrast to the wealth of data on alkanethiols, the scientific literature lacks studies on the formation of self-assembled monolayers from this compound on common substrates like gold. While there is evidence of strong interactions between iodine and gold surfaces, with reports of iodine adsorption and even iodide-induced etching of gold nanoparticles, this has not been translated into the formation of stable, well-ordered monolayers from long-chain iodoalkanes.
The absence of experimental data means that key performance indicators for this compound SAMs, such as monolayer thickness, surface coverage, ordering, and stability, remain uncharacterized. Consequently, a direct, data-driven comparison of the efficacy of this compound and alkanethiols for SAM formation is not feasible at this time.
Experimental Protocols
Detailed experimental protocols for the formation of alkanethiol SAMs are widely available. A typical protocol is outlined below. Due to the lack of research, a corresponding validated protocol for this compound does not exist.
Protocol 1: Formation of an Octadecanethiol SAM on a Gold Substrate
1. Substrate Preparation:
- Clean a gold-coated substrate by sonication in a series of solvents (e.g., acetone, ethanol, and ultrapure water) for 10-15 minutes each.
- Dry the substrate under a stream of high-purity nitrogen gas.
- For rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.
2. Thiol Solution Preparation:
- Prepare a 1 mM solution of octadecanethiol in absolute ethanol.
3. Self-Assembly Process:
- Immerse the clean, dry gold substrate into the octadecanethiol solution in a sealed container.
- To prevent oxidation, it is advisable to purge the container with an inert gas like nitrogen.
- Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
4. Rinsing and Drying:
- After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
- Dry the substrate again under a stream of nitrogen gas.
Logical Workflow for SAM Formation and Characterization
The general workflow for investigating a potential SAM-forming molecule involves a series of steps from initial formation to detailed characterization.
Caption: A generalized workflow for the formation and characterization of Self-Assembled Monolayers.
Conclusion
Based on the current body of scientific literature, alkanethiols remain the demonstrably superior and only well-documented choice for the reliable formation of high-quality self-assembled monolayers, particularly on gold substrates. The efficacy of this compound for this purpose is presently unknown due to a lack of published experimental evidence. Further research is required to determine if this compound can form stable and ordered SAMs and how its performance would compare to the established alkanethiol systems. For researchers, scientists, and drug development professionals requiring well-defined and stable surface modifications, alkanethiols are the recommended and experimentally validated option.
Surface characterization techniques for monolayers derived from 1-Iodooctadecane.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key surface characterization techniques for monolayers derived from 1-iodooctadecane. Understanding the surface properties of these monolayers is critical for applications ranging from biosensing and drug delivery to fundamental surface science. This document outlines the principles, experimental protocols, and comparative data for a suite of powerful analytical methods.
Introduction to this compound Monolayers
Self-assembled monolayers (SAMs) of this compound offer a versatile platform for surface functionalization. The long alkyl chain (C18) promotes the formation of ordered, crystalline-like structures on suitable substrates, while the terminal iodine atom provides a reactive site for subsequent chemical modifications. The characterization of these monolayers is essential to control their structure, properties, and ultimate performance in various applications. This guide focuses on four primary techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Spectroscopic Ellipsometry (SE), and Contact Angle Goniometry.
Comparative Analysis of Surface Characterization Techniques
A variety of techniques can be employed to probe the chemical composition, topography, thickness, and surface energy of this compound monolayers. Below is a comparative summary of the most common methods. While specific experimental data for this compound monolayers is limited in the literature, data from the closely related and well-studied octadecanethiol (ODT) monolayers on gold is provided for comparison, as the long alkyl chains are expected to exhibit similar packing and ordering behavior.
| Technique | Information Obtained | Typical Values for C18 Monolayers (ODT on Au for reference) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and surface coverage. | C 1s: ~285 eV, S 2p: ~162 eV (for ODT). For this compound, expect I 3d peaks around 619-621 eV and 630-632 eV.[1] | Surface sensitive, quantitative, provides chemical state information. | Requires high vacuum, potential for X-ray induced damage. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and domain structure. | RMS Roughness: ~0.2 - 0.5 nm.[2] | High lateral resolution, operates in various environments (air, liquid). | Tip-sample interactions can be destructive, scan area is small. |
| Spectroscopic Ellipsometry (SE) | Monolayer thickness and refractive index. | Thickness: ~2.0 - 2.5 nm (dependent on tilt angle). | Non-destructive, highly sensitive to sub-nanometer thickness changes. | Model-dependent, requires a reflective substrate. |
| Contact Angle Goniometry | Surface wettability, surface free energy. | Advancing water contact angle: ~110-115°. | Simple, provides information on the outermost surface chemistry. | Sensitive to surface contamination and roughness. |
| Sum-Frequency Generation (SFG) Spectroscopy | Molecular orientation and ordering of alkyl chains. | Strong CH3 symmetric and asymmetric stretching modes, weak or absent CH2 modes indicate a well-ordered, all-trans conformation. | Surface specific, provides information on molecular conformation. | Complex instrumentation, data analysis can be challenging. |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below to facilitate reproducible experimental design.
Monolayer Preparation: Self-Assembly of this compound
A general protocol for the formation of a this compound monolayer on a gold substrate is as follows:
-
Substrate Preparation:
-
Use gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer.
-
Clean the substrates by sonicating in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water).
-
Dry the substrates under a stream of dry nitrogen.
-
For a more rigorous cleaning, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.
-
Rinse thoroughly with deionized water and ethanol, followed by drying with nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a suitable solvent, such as ethanol or toluene.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrates into the this compound solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at a pressure below 10⁻⁸ torr.
-
Calibrate the binding energy scale using the Au 4f₇/₂ peak at 84.0 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, I 3d, and Au 4f regions.
-
Use a take-off angle of 90° for general analysis. Angle-resolved XPS (ARXPS) can be used to probe the depth profile of the monolayer.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
The presence of I 3d peaks confirms the presence of the this compound. The C 1s spectrum can provide information about the hydrocarbon chain.
-
Atomic Force Microscopy (AFM)
-
Instrument Setup:
-
Use an AFM system on a vibration isolation table.
-
Select a sharp silicon nitride or silicon tip with a nominal radius of <10 nm.
-
Operate in tapping mode to minimize damage to the soft monolayer.
-
-
Imaging Parameters:
-
Start with a larger scan size (e.g., 1x1 µm) to assess the overall monolayer quality and identify any large-scale defects.
-
Proceed to smaller scan sizes (e.g., 100x100 nm) for high-resolution imaging of the molecular packing.
-
Use a slow scan rate (0.5-1.0 Hz) to ensure accurate tracking of the surface topography.
-
-
Data Analysis:
-
Use the AFM software to flatten the images and remove any imaging artifacts.
-
Calculate the root-mean-square (RMS) roughness from the height data to quantify the smoothness of the monolayer.
-
Phase imaging can be used to identify different domains or areas of contamination.
-
Spectroscopic Ellipsometry (SE)
-
Instrument Setup:
-
Use a variable angle spectroscopic ellipsometer.
-
The light source should cover a wide spectral range (e.g., UV-Vis-NIR).
-
-
Data Acquisition:
-
Measure the ellipsometric parameters (Ψ and Δ) over the desired spectral range at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
First, measure the bare substrate to determine its optical constants.
-
-
Data Analysis:
-
Develop an optical model for the system, typically consisting of the substrate, the gold layer, and the organic monolayer.
-
Assume a refractive index for the this compound monolayer (a value around 1.45-1.50 is a reasonable starting point for long-chain alkyl monolayers).
-
Fit the experimental data to the model to determine the thickness of the monolayer.
-
Contact Angle Goniometry
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Use high-purity deionized water as the primary probe liquid. Other liquids with known surface tensions (e.g., diiodomethane) can be used to determine surface free energy.[3]
-
-
Measurement Procedure:
-
Place a small droplet (e.g., 2-5 µL) of the probe liquid onto the monolayer surface.
-
Capture an image of the droplet and use the software to measure the static contact angle.
-
For more detailed analysis, measure the advancing and receding contact angles by slowly adding and withdrawing liquid from the droplet. The difference between these angles is the contact angle hysteresis.
-
-
Data Analysis:
-
A high water contact angle indicates a hydrophobic surface, which is expected for a well-ordered long-chain alkyl monolayer.
-
The Owens-Wendt-Rabel-Kaelble (OWRK) method or other models can be used with contact angle data from multiple liquids to calculate the surface free energy of the monolayer.
-
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive surface characterization of a this compound monolayer.
Logical Relationships in Surface Analysis
The interplay between different characterization techniques provides a holistic understanding of the monolayer's properties. The following diagram illustrates the logical connections between experimental observations and the inferred properties of the monolayer.
By integrating the information from these complementary techniques, a comprehensive picture of the this compound monolayer can be constructed, enabling the rational design and optimization of surfaces for a wide range of scientific and technological applications.
References
A Comparative Analysis of Hydrophobicity Conferred by Long-Chain Alkyl Halides and Other Long-Chain Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and experimental data related to surface hydrophobicity induced by long-chain chemical modifiers.
This guide provides a comparative study of the hydrophobicity imparted by different long-chain molecules, with a particular focus on alkyl halides. While direct comparative experimental data for a full series of long-chain alkyl halides (chloride, bromide, iodide) is limited in publicly available literature, this document synthesizes available data for various long-chain compounds to elucidate the principles of molecular structure on surface wettability. The primary method for quantifying hydrophobicity discussed herein is the measurement of water contact angle, a widely accepted technique in surface science.
The Role of Long-Chain Moieties in Inducing Hydrophobicity
The fundamental principle behind using long-chain molecules to create hydrophobic surfaces lies in the chemical nature of the alkyl chains. These chains, composed of repeating methylene (B1212753) (-CH2-) groups, are nonpolar and thus have a low affinity for water, a highly polar molecule. When a surface is functionalized with a dense layer of these long-chain molecules, they form a "hydrocarbon-like" surface that repels water, leading to a high water contact angle.
The length of the alkyl chain plays a crucial role in the degree of hydrophobicity. Generally, longer alkyl chains lead to a more ordered and densely packed monolayer on the surface, which more effectively shields the underlying substrate from water, resulting in increased hydrophobicity. However, this effect can plateau, and excessively long chains may lead to disorder and a decrease in hydrophobicity.
Comparative Data on Hydrophobicity
The following table summarizes experimental data on the water contact angle of surfaces modified with various long-chain compounds. The data is primarily focused on alkylsilanes due to the greater availability of quantitative studies for these compounds.
| Functionalizing Agent | Chain Length | Substrate | Water Contact Angle (θ) |
| Methyltrimethoxysilane (MTMS) | C1 | SiO2-TiO2 coated glass | ~125° |
| Octyltrimethoxysilane (OTMS) | C8 | SiO2-TiO2 coated glass | ~141° |
| Hexadecyltrimethoxysilane (HDTMS) | C16 | SiO2-TiO2 coated glass | Decreased from C8 |
| Triethoxymethylsilane | C1 | Silica Nanoparticles | ~0° (hydrophilic) |
| Trimethoxy(octyl)silane | C8 | Silica Nanoparticles | ~151° |
Note: The specific contact angle can vary depending on the substrate, the density of the monolayer, and the measurement conditions.
The Influence of the Halide Head Group
While the alkyl chain is the primary driver of hydrophobicity, the terminal halide group also influences the surface properties. The presence of halogen atoms in a molecule generally increases its lipophilicity and hydrophobicity. Halogen bonds are considered hydrophobic, in contrast to the hydrophilic nature of hydrogen bonds.
In contrast to other halides, fluorinated long-chain compounds are well-known for inducing superhydrophobicity due to the very low surface energy of a fluorocarbon surface.
Experimental Protocols
Measurement of Water Contact Angle (Sessile Drop Method)
The most common method for measuring the static water contact angle is the sessile drop method. This technique involves depositing a small droplet of purified water onto the surface of interest and optically measuring the angle formed at the three-phase (solid-liquid-gas) contact line.
Materials:
-
Goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle
-
High-purity water (e.g., Milli-Q)
-
The functionalized substrate to be tested
-
A vibration-free table
Procedure:
-
Sample Preparation: Ensure the functionalized substrate is clean, dry, and free of any contaminants. Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Fill the syringe with high-purity water, ensuring no air bubbles are present. Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate from a low height to minimize impact energy.
-
Image Capture: As soon as the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software to analyze the captured image. The software will typically fit a mathematical model (e.g., Young-Laplace equation) to the droplet shape and determine the contact angle at the points where the droplet edge meets the solid surface.
-
Replicates and Averaging: Repeat the measurement at several different locations on the surface to ensure reproducibility and account for any surface heterogeneity. Report the average contact angle and the standard deviation.
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing hydrophobicity.
Caption: Factors influencing surface hydrophobicity.
A Comparative Guide to Spectroscopic Validation of Octadecyl Chain Introduction
For researchers, scientists, and drug development professionals, the successful conjugation of an octadecyl chain to a molecule of interest is a critical step that requires rigorous validation. This guide provides an objective comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for confirming this modification. Supported by experimental data and detailed protocols, this guide will aid in selecting the most appropriate analytical strategy.
The introduction of a long aliphatic octadecyl chain can significantly alter the physicochemical properties of a molecule, impacting its solubility, lipophilicity, and interaction with biological membranes. Therefore, unambiguous confirmation of its presence is paramount. Spectroscopic techniques offer powerful, non-destructive, and highly informative approaches for this validation.[1][2][3]
Comparison of Spectroscopic Methods
Each spectroscopic technique provides unique insights into the molecular structure. The choice of method often depends on the specific information required, the sample complexity, and the available instrumentation.
| Technique | Principle | Strengths | Weaknesses | Best Suited For |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.[2][4] | Provides unambiguous structural elucidation, including the precise location of the modification.[1] Quantitative analysis is possible without specific standards.[5] | Lower sensitivity compared to Mass Spectrometry.[5][6] Can be complex to interpret for large molecules. | Detailed structural confirmation and localization of the octadecyl chain. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.[2][7] | Fast, simple, and provides characteristic information on the presence of alkyl C-H bonds. | Provides limited structural information beyond functional groups. Spectra can be complex with overlapping peaks.[1] | Rapid screening to confirm the presence of the long alkyl chain. |
| Mass Spectrometry | Separates ions based on their mass-to-charge ratio to determine the molecular weight and elemental composition.[2] | High sensitivity and specificity.[8] Directly confirms the mass increase corresponding to the octadecyl group. | Provides limited information on the exact location of the modification without fragmentation analysis. Ionization of nonpolar compounds can be challenging.[9] | Confirming the successful addition of the octadecyl chain by molecular weight change. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR provide a wealth of information for validating the introduction of an octadecyl chain.
In ¹H NMR, the protons of the long alkyl chain give rise to characteristic signals in the aliphatic region of the spectrum. The terminal methyl group (CH₃) typically appears as a triplet around 0.8-0.9 ppm, while the numerous methylene (B1212753) groups (CH₂) appear as a broad multiplet between 1.2-1.6 ppm. The methylene group adjacent to the point of attachment will have a distinct chemical shift depending on the neighboring functional group.[10]
In ¹³C NMR, each carbon atom in a unique chemical environment produces a distinct signal, allowing for the confirmation of the 18 carbons of the octadecyl chain.
Quantitative Data: Characteristic NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Terminal -CH₃ | ~ 0.88 (triplet) | ~ 14 |
| Bulk -(CH₂)₁₅- | ~ 1.26 (multiplet) | ~ 22-32 |
| -CH₂- attached to heteroatom (e.g., O, N) | Variable (e.g., 3.5-4.5 for -O-CH₂-) | Variable (e.g., 60-70 for -O-CH₂-) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the rest of the molecular structure.[11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (both modified and unmodified) in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typically, a sufficient signal-to-noise ratio can be achieved with 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are generally required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[2] The introduction of an octadecyl chain results in prominent C-H stretching and bending vibrations characteristic of alkanes.[13]
Quantitative Data: Characteristic IR Absorptions for an Octadecyl Chain
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2950 - 2850 | Strong |
| -CH₂- Scissoring | 1470 - 1450 | Medium |
| -CH₃ Bending | 1370 - 1350 | Medium |
| -(CH₂)n- Rocking (n≥4) | 725 - 720 | Medium |
These peaks, particularly the strong C-H stretching absorptions, will be significantly more intense in the spectrum of the modified compound compared to the unmodified precursor.[7][13][14]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.[2]
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample holder or the pure solvent.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument scans the sample with infrared radiation and records the interferogram.
-
-
Data Processing:
-
The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[2] It is an extremely sensitive method for confirming the covalent addition of the octadecyl chain by detecting the corresponding increase in molecular weight. The octadecyl group (C₁₈H₃₇) adds a mass of 253.49 Da.
Quantitative Data: Expected Mass Shift
| Compound | Hypothetical Molecular Weight (Da) | Expected Mass Shift (Da) |
| Unmodified Precursor | M | - |
| Octadecyl-modified Product | M + 253.49 | +253.49 |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the unmodified and modified compounds in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with 0.1% formic acid).[9]
-
Instrument Setup (LC-MS):
-
Equilibrate the liquid chromatography (LC) system with the initial mobile phase.
-
Set the parameters for the mass spectrometer, including the ionization mode (e.g., Electrospray Ionization - ESI), mass range, and detector settings. For nonpolar compounds, Atmospheric Pressure Chemical Ionization (APCI) might be more suitable.[9]
-
-
Data Acquisition:
-
Inject the sample into the LC system. The compound of interest is separated from impurities and then introduced into the mass spectrometer.
-
The mass spectrometer records the mass-to-charge ratios of the ions produced.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Compare the mass of the modified product with that of the unmodified precursor to confirm the expected mass shift.
-
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fiveable.me [fiveable.me]
- 3. azooptics.com [azooptics.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ekwan.github.io [ekwan.github.io]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Performance Review of 1-Iodooctadecane in Organic Electronic Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the performance and stability of devices are critically influenced by the subtle interplay of materials at the nanoscale. Additives and surface modifiers play a pivotal role in optimizing the morphology and electronic properties of the active layers. Among these, 1-iodooctadecane, a long-chain alkyl halide, has emerged as a promising candidate for enhancing the efficiency and longevity of perovskite solar cells. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.
This compound in Perovskite Solar Cells: Enhancing Efficiency and Stability
Recent studies have highlighted the significant benefits of employing this compound as a surface modifying agent in perovskite solar cells (PSCs). Its primary functions are to passivate defects at the perovskite surface and to improve the hydrophobicity of the film, thereby enhancing both performance and stability.
A notable study demonstrated a synergistic optimization strategy by combining this compound (1-IO) with phthalide (B148349) (PT) in (CH(NH2)2)1−x(CH3NH3)xPbI3 perovskite films. The introduction of 1-IO at the surface was found to reduce halogen anion defects.[1] This passivation of surface traps, coupled with the hydrophobic nature of the long octadecyl chain, contributes to a significant improvement in the device's resistance to moisture.
Comparative Performance Data:
| Additive System | Power Conversion Efficiency (PCE) | Stability (after 70 days in air) | Reference |
| Pristine Perovskite | Not Reported | Not Reported | [1] |
| This compound (1-IO) only | Not Reported | Not Reported | [1] |
| Phthalide (PT) only | Not Reported | Not Reported | [1] |
| Phthalide (PT) + this compound (1-IO) | 22.27% | 93.2% of initial PCE | [1] |
The synergistic approach of using both phthalide to passivate lead cation defects and this compound to address halogen anion defects and improve moisture resistance resulted in a remarkable power conversion efficiency of 22.27%.[1] Furthermore, the optimized device retained 93.2% of its initial PCE after being stored in an air environment with 10% relative humidity at 25°C for over 70 days.[1]
Mechanism of Action in Perovskite Solar Cells
The effectiveness of this compound in perovskite solar cells stems from its bifunctional nature. The iodine atom at one end of the long alkyl chain can interact with and passivate iodide vacancy defects on the perovskite surface. Simultaneously, the hydrophobic 18-carbon tail forms a protective layer, shielding the perovskite from environmental moisture, a key degradation factor.
Comparison with Alternative Additives
The most common alternative to this compound in organic solar cells is 1,8-diiodooctane (DIO) . While both are iodine-containing additives, their primary roles and impacts on device performance and stability can differ significantly. DIO is typically used as a solvent additive to control the morphology of the bulk heterojunction in organic photovoltaics (OPVs).
| Feature | This compound (in PSCs) | 1,8-Diiodooctane (in OPVs) |
| Primary Role | Surface passivation, moisture barrier | Morphology control, solvent additive |
| Mechanism | Reduces surface defects, forms hydrophobic layer | Influences phase separation and crystallinity |
| Impact on Performance | Increases PCE and long-term stability | Can improve PCE, but may negatively impact stability |
| Stability Concerns | Enhances stability against moisture | Can act as a photo-acid, leading to degradation |
Studies have shown that while DIO can improve the initial power conversion efficiency of organic solar cells, it can also be a source of degradation. Under illumination, DIO can release iodide impurities that react with the active layer components, leading to a decrease in device lifetime. In contrast, this compound, when used as a surface treatment, has been shown to enhance the stability of perovskite solar cells.
This compound in Organic Field-Effect Transistors (OFETs)
While there is a substantial body of research on the application of this compound in perovskite solar cells, its use in organic field-effect transistors (OFETs) is less documented. However, based on the principles of interface engineering in OFETs, we can infer its potential role and performance.
Long-chain alkyl molecules are frequently used to form self-assembled monolayers (SAMs) on the dielectric surface in OFETs. These SAMs can reduce surface traps, improve the crystallinity of the overlying organic semiconductor, and enhance charge carrier mobility. The long alkyl chain of this compound makes it a suitable candidate for forming such a passivating and ordering layer.
Inferred Performance and Comparison with Alternatives:
| Parameter | Potential Impact of this compound | Common Alternative: Octadecyltrichlorosilane (B89594) (OTS) |
| Carrier Mobility | Likely to increase due to reduced interface trapping and improved semiconductor ordering. | Known to significantly increase carrier mobility. |
| On/Off Ratio | May increase by reducing off-state leakage current. | Generally improves the on/off ratio. |
| Threshold Voltage | Could shift due to the dipole moment of the C-I bond. | Can shift the threshold voltage. |
The iodine headgroup of this compound could offer unique interactions with the dielectric surface or the organic semiconductor compared to the more common silane-based headgroups of molecules like octadecyltrichlorosilane (OTS). Further experimental investigation is required to quantify the performance of this compound in OFETs and draw direct comparisons with established alternatives.
Experimental Protocols
The following provides a generalized experimental protocol for the fabrication of a solution-processed organic electronic device, which can be adapted for perovskite solar cells or organic field-effect transistors incorporating this compound.
General Device Fabrication Workflow
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., deionized water, acetone, isopropanol) for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone or oxygen plasma for a specific duration (e.g., 10-15 minutes) to improve the surface wettability and work function.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of the hole transport material (e.g., PEDOT:PSS) is spin-coated onto the prepared substrates.
-
The films are then annealed on a hotplate at a specified temperature and time (e.g., 150°C for 10 minutes) to remove the solvent.
3. Perovskite Active Layer Deposition (for PSCs):
-
The perovskite precursor solution is spin-coated onto the HTL in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce crystallization.
-
The films are then annealed at a specific temperature (e.g., 100°C) to form the perovskite crystal structure.
4. This compound Surface Treatment:
-
A dilute solution of this compound in a suitable solvent (e.g., isopropanol) is prepared.
-
The solution is then spin-coated onto the perovskite layer.
-
The substrate is subsequently annealed at a moderate temperature (e.g., 60-80°C) to promote the self-assembly of the this compound molecules on the surface.
5. Electron Transport Layer (ETL) and Electrode Deposition:
-
The electron transport layer (e.g., PCBM or C60) is deposited on top of the treated perovskite layer via spin-coating or thermal evaporation.
-
Finally, a metal electrode (e.g., silver or aluminum) is deposited by thermal evaporation through a shadow mask to define the device area.
6. Characterization:
-
The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G solar illumination.
-
For OFETs, the transfer and output characteristics are measured using a semiconductor parameter analyzer to extract key parameters such as carrier mobility, on/off ratio, and threshold voltage.
Conclusion
This compound has demonstrated significant potential as a performance-enhancing additive in perovskite solar cells. Its ability to passivate surface defects and provide a hydrophobic barrier leads to substantial improvements in both power conversion efficiency and long-term stability. While its direct application in organic field-effect transistors is an area that warrants further investigation, the fundamental principles of interface engineering suggest it could be a valuable tool for improving OFET performance. As the field of organic electronics continues to evolve, the rational design and application of functional additives like this compound will be crucial in realizing the full potential of these next-generation technologies.
References
Safety Operating Guide
Proper Disposal of 1-Iodooctadecane: A Guide for Laboratory Professionals
The proper management and disposal of 1-iodooctadecane are critical for ensuring laboratory safety and environmental protection. As a halogenated hydrocarbon, this compound requires specific handling procedures to mitigate risks. This guide provides detailed, step-by-step instructions for its safe disposal in a research and development setting.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or goggles.[1][3]
-
Hand Protection: Chemically resistant gloves (inspect before use).[1][3]
-
Body Protection: A lab coat or chemical-resistant apron and long-sleeved clothing.[3]
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][3]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
Waste Characterization and Data Summary
This compound is classified as a halogenated organic compound.[4] It is recognized as a skin, eye, and respiratory irritant.[5] Due to its chemical nature, it must not be disposed of via standard laboratory drains or mixed with non-hazardous waste.[6]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 629-93-6 |
| Molecular Formula | C₁₈H₃₇I[5] |
| Physical State | Solid, pale yellow crystalline appearance[7][8] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
| Storage Class | 11 - Combustible Solids |
| Disposal Classification | Halogenated Organic Waste[4] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe and compliant disposal.
-
Designate a Waste Stream: this compound waste must be classified as "Halogenated Organic Waste."[4]
-
Avoid Mixing: Never mix this compound waste with other waste categories such as:
Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[2][11]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with halogenated hydrocarbons, such as glass or high-density polyethylene.[6][9] The container must have a secure, tight-fitting screw cap.[9]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[2][6] The label must include:
-
The words "Hazardous Waste"
-
The full name of the chemical: "this compound"
-
The approximate percentage or volume of the contents
-
The accumulation start date (the date the first waste is added)
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Accumulation
-
Location: All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][12] This area should be clearly marked.
-
Secondary Containment: Store the waste container within secondary containment, such as a chemically resistant tub or tray, to contain any potential leaks or spills.[6][10]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[6][9]
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[13]
Step 4: Spill Management
Accidental spills must be treated as hazardous waste.
-
Control and Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[2]
-
Collect Debris: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable container.[1][2]
-
Label as Waste: Label the container as "Hazardous Waste," clearly identifying the contents as "Spill Debris containing this compound."[2]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[10]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the container is full or has reached the institutional time limit for accumulation (often 9 to 12 months), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6][12]
-
Final Disposal Method: Do not attempt to treat or dispose of the waste yourself. The standard and required method for final disposal is through a licensed hazardous waste disposal company.[1] The typical process involves high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the resulting hydrogen iodide gas.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. bucknell.edu [bucknell.edu]
- 5. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 629-93-6 [chemicalbook.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for 1-Iodooctadecane
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 1-Iodooctadecane (CAS No. 629-93-6). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and procedural integrity.
Chemical Identifiers and Properties:
| Property | Value |
| CAS Number | 629-93-6[1][2] |
| Molecular Formula | C18H37I[2][3] |
| Molecular Weight | 380.39 g/mol [2] |
| Appearance | Light yellow paste[3] |
| Melting Point | 33-35 °C[3] |
| Boiling Point | 194-197 °C at 2 mmHg |
| Flash Point | 110 °C (230 °F) - closed cup |
Hazard Identification and GHS Classification
This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][2][3][4][5] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Source Reference |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. | [1][2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | [1][2] |
| Body Protection | Chemical-resistant apron, long-sleeved clothing. | [1][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., N95). | [1][2][6] |
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is crucial for safety and regulatory compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Standard operating procedure for this compound.
Step-by-Step Procedural Guidance
1. Pre-Handling Preparations:
-
Review SDS: Thoroughly read and understand the Safety Data Sheet for this compound before starting any work.[2]
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
PPE: Put on all required personal protective equipment as specified in the table above.[1]
2. Handling the Chemical:
-
Avoid Contact: Prevent direct contact with skin and eyes.[1][2] Avoid breathing dust or vapors.[1][2]
-
Dispensing: Handle the solid material carefully to avoid creating dust.
-
Storage: Keep the container tightly closed when not in use.[1][2] Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[1][2] Recommended storage temperature is between 2 and 8 °C.[1]
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[2] |
4. Spill Management:
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Prevent the spill from entering drains.[2]
-
Cleanup: Use personal protective equipment.[2] For solid spills, sweep up and shovel into a suitable container for disposal.[1][2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]
5. Disposal Plan:
-
Waste Characterization: this compound and any contaminated materials should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[2] Always follow local, state, and federal regulations for hazardous waste disposal.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between hazard identification, risk assessment, and control measures.
Caption: Hierarchy of controls for managing this compound risks.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
